4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOIFJEXPDJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407886 | |
| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64172-98-1 | |
| Record name | 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64172-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
CAS Number: 64172-98-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in the landscape of modern medicinal chemistry. Its rigid piperazine core, coupled with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical agents. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a representative synthetic approach, and its significant applications in the development of therapeutics targeting neurodegenerative diseases and inflammatory conditions. Particular focus is given to the biological pathways influenced by the downstream products derived from this key intermediate.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 222-228°C | [1] |
| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [2] |
Synonyms: 4-cbz-2-piperazinecarboxylic acid, 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, N-Cbz-piperazine-2-carboxylic acid[1][3].
Synthesis and Characterization
Representative Synthetic Protocol
The synthesis would likely involve the selective N-protection of piperazine-2-carboxylic acid at the 4-position using benzyl chloroformate under basic conditions.
Reaction: Piperazine-2-carboxylic acid + Benzyl Chloroformate → this compound
Materials:
-
Piperazine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent system (e.g., dioxane/water, dichloromethane)
Procedure (Hypothetical):
-
Piperazine-2-carboxylic acid is dissolved in an appropriate solvent system (e.g., a mixture of dioxane and water).
-
The solution is cooled in an ice bath to 0-5°C.
-
A base, such as sodium bicarbonate, is added to the solution to neutralize the forthcoming hydrochloric acid byproduct.
-
Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the product is isolated through extraction and purified, typically by recrystallization, to yield the final product.
Characterization Data
The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While raw spectral data is not publicly available, the expected characterization data is outlined below.
| Analytical Technique | Expected Data |
| ¹H NMR (Proton NMR) | Signals corresponding to the protons of the benzyl group (aromatic region), the methylene protons of the benzyloxy group, and the protons of the piperazine ring. The chemical shifts and multiplicities would confirm the structure. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift[4]. |
| ¹³C NMR (Carbon NMR) | Resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, the methylene carbon of the benzyloxy group, and the carbons of the piperazine ring[4]. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound, with the retention time being specific to the analytical method used (column, mobile phase, flow rate)[1]. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ at m/z 265.12) would confirm its identity. |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzymes involved in neurological and inflammatory disorders[1]. Its utility lies in providing a rigid scaffold with a defined stereocenter and an amine that can be deprotected for further functionalization.
General Synthetic Workflow
The use of this intermediate in a multi-step synthesis typically follows a logical progression of reactions, such as amide bond formation followed by deprotection of the Cbz group.
Targeting Neurological Disorders: Cholinesterase Inhibition
Derivatives of piperazine-2-carboxylic acid have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease[5]. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Acetylcholinesterase Inhibition Pathway:
The inhibition of AChE and BChE by drugs derived from this compound leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms in Alzheimer's disease[5].
Targeting Inflammatory Conditions: Soluble Epoxide Hydrolase Inhibition
Piperazine derivatives are also being explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs are increased, which can lead to reduced inflammation, pain, and blood pressure.
Soluble Epoxide Hydrolase Signaling Pathway:
By inhibiting sEH, drugs synthesized from this compound can potentiate the beneficial effects of EETs, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].
-
Handling: Use in a well-ventilated area, avoid contact with skin and eyes, and prevent dust formation. Avoid contact with strong oxidizing agents and strong acids[1].
Conclusion
This compound is a fundamentally important building block for the synthesis of advanced pharmaceutical compounds. Its well-defined structure and versatile reactivity allow for its incorporation into a variety of drug candidates, particularly those aimed at treating complex diseases such as Alzheimer's and inflammatory conditions. The continued exploration of derivatives from this intermediate is a promising avenue for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this key molecule.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | 64172-98-1 [sigmaaldrich.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure Elucidation of 4-Cbz-piperazine-2-carboxylic acid
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-Cbz-piperazine-2-carboxylic acid. The document details the necessary experimental protocols and presents the expected quantitative data in a structured format.
Introduction
4-Cbz-piperazine-2-carboxylic acid, with the IUPAC name 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid, is a heterocyclic organic compound. It serves as a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules due to its bifunctional nature, containing both a secondary amine within a piperazine ring, a carboxylic acid, and a carbamate protecting group (Cbz). Accurate structural confirmation is the cornerstone of its application in any synthetic workflow. The molecular formula is C13H16N2O4, and its molecular weight is 264.28 g/mol [1].
Physicochemical Properties
A summary of the key physicochemical properties of 4-Cbz-piperazine-2-carboxylic acid is presented in Table 1.
Table 1: Physicochemical Properties of 4-Cbz-piperazine-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C13H16N2O4 | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 222-228°C | |
| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, which are pivotal for confirming the structure of 4-Cbz-piperazine-2-carboxylic acid.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[2].
1H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| 7.30-7.45 | m | 5H | Phenyl-H |
| 5.15 | s | 2H | -CH₂-Ph |
| ~4.1-4.3 | m | 1H | Piperazine-H2 |
| ~3.8-4.0 | m | 2H | Piperazine-H3 (axial & equatorial) |
| ~3.0-3.2 | m | 2H | Piperazine-H5 (axial & equatorial) |
| ~2.8-3.0 | m | 2H | Piperazine-H6 (axial & equatorial) |
| ~2.5 | br s | 1H | -NH |
13C NMR Spectroscopy
The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The expected chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | -COOH |
| ~155 | -N-C(=O)-O- |
| ~137 | Phenyl-C (quaternary) |
| ~128.5 | Phenyl-C (ortho) |
| ~128 | Phenyl-C (para) |
| ~127.5 | Phenyl-C (meta) |
| ~66 | -CH₂-Ph |
| ~55 | Piperazine-C2 |
| ~45-50 | Piperazine-C3, C5, C6 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and identifying structural motifs.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Interpretation |
| 265.12 | [M+H]⁺ |
| 221.13 | [M - CO₂ + H]⁺ |
| 177.10 | [M - C₇H₇O₂ + H]⁺ |
| 108.06 | [C₇H₈O]⁺ (benzylic fragment) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Table 5: Predicted FTIR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Piperazine) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carbamate) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1495 | Medium | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
-
Sample Preparation: Dissolve 5-10 mg of 4-Cbz-piperazine-2-carboxylic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and the amine. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration[3].
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution to the low µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion [M+H]⁺ to obtain fragmentation data, which is invaluable for structural confirmation[4].
-
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained[5].
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet[5].
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Visualization of the Structure Elucidation Workflow
The logical process for elucidating the structure of 4-Cbz-piperazine-2-carboxylic acid is depicted in the following diagrams.
References
Technical Guide: Solubility Profile of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 64172-98-1) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on its chemical structure, qualitative information for structurally similar compounds, and a detailed experimental protocol for determining its solubility.
Introduction to this compound
This compound, also known as 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, is a heterocyclic organic compound. Its molecular formula is C₁₃H₁₆N₂O₄, and it has a molecular weight of 264.28 g/mol .[1] This compound is primarily utilized as a crucial intermediate in organic synthesis.[1] Specifically, it serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) such as antipsychotics and antidepressants.[1] The presence of a carboxylic acid group, a piperazine ring, and a benzyloxycarbonyl (Cbz or Z) protecting group gives this molecule specific functionalities that are valuable in multi-step synthetic pathways.
Solubility Profile
The solubility of a compound is largely determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and the nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors. Therefore, moderate to good solubility is expected in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of this compound. A structurally related compound, 1-benzyl-4-Boc-piperazine-2-carboxylic acid, is noted to have higher solubility in solvents like dimethylformamide (DMF).[2]
-
Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. Good solubility is anticipated, and it is a commonly used solvent for reactions involving similar piperazine derivatives.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups (carboxylic acid, carbamate, and piperazine nitrogens) suggests that the solubility in non-polar solvents will be limited. The hydrophobic benzyl group may slightly improve solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent. This method is based on the shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the organic solvent.
-
Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic intermediate.
References
Spectroscopic and Structural Elucidation of 4-Cbz-piperazine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cbz-piperazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-Cbz-piperazine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.8 (br s) | Broad Singlet | 1H | COOH |
| 7.39 - 7.30 | Multiplet | 5H | Ar-H (Cbz) |
| 5.08 | Singlet | 2H | CH₂ (Cbz) |
| 4.15 - 4.05 | Multiplet | 1H | H-2 |
| 3.95 - 3.85 | Multiplet | 1H | H-3a |
| 3.75 - 3.65 | Multiplet | 1H | H-5a |
| 3.10 - 2.90 | Multiplet | 2H | H-3b, H-5b |
| 2.85 - 2.70 | Multiplet | 2H | H-6 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (Carboxylic Acid) |
| 154.5 | C=O (Cbz) |
| 136.9 | Ar-C (Cbz, Quaternary) |
| 128.4 | Ar-C (Cbz) |
| 127.8 | Ar-C (Cbz) |
| 127.7 | Ar-C (Cbz) |
| 66.2 | CH₂ (Cbz) |
| 53.5 | C-2 |
| 49.0 | C-6 |
| 44.5 | C-3 |
| 43.8 | C-5 |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3032 | Medium | C-H stretch (Aromatic) |
| 2925, 2854 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1685 | Strong | C=O stretch (Cbz, Amide) |
| 1498, 1455 | Medium | C=C stretch (Aromatic) |
| 1420 | Medium | C-N stretch |
| 1230 | Strong | C-O stretch |
| 750, 695 | Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 265.1 | [M+H]⁺ |
| 221.1 | [M - CO₂ + H]⁺ |
| 175.1 | [M - C₇H₇O₂]⁺ |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Cbz-piperazine-2-carboxylic acid (10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of 4-Cbz-piperazine-2-carboxylic acid.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between structure and spectroscopic data.
The Versatile Scaffold: Unlocking the Potential of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Within this important class of heterocycles, 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid represents a key chiral building block, offering a strategic starting point for the synthesis of a diverse array of therapeutic agents. Its pre-functionalized and protected nature allows for precise and controlled chemical modifications, making it an invaluable tool for drug discovery programs targeting a wide range of diseases, from central nervous system disorders to cancer and infectious diseases. This technical guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of bioactive molecules, presenting key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways influenced by its derivatives.
The Strategic Advantage of the Piperazine Core
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. The presence of two nitrogen atoms provides opportunities for introducing diverse substituents, thereby modulating the physicochemical properties, target affinity, and pharmacokinetic profile of the resulting molecules. The benzyloxycarbonyl (Cbz) protecting group on one nitrogen and the carboxylic acid functionality at the 2-position of the core molecule provide orthogonal handles for selective chemical manipulation, a crucial feature in multi-step organic synthesis.
Therapeutic Applications and Biological Activities of Derivatives
Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The following sections highlight key applications, supported by quantitative biological data.
Central Nervous System (CNS) Disorders
The piperazine scaffold is a well-established pharmacophore in CNS drug discovery. Derivatives of this compound have been explored as potential treatments for Alzheimer's disease and various psychiatric conditions.
A promising strategy for the symptomatic treatment of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their anticholinesterase activity.[1]
| Compound | Target | K_i_ (μM) |
| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 |
| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 0.0016 ± 0.00008 |
| Donepezil (Reference) | BChE | 12.5 ± 2.6 |
| Tacrine (Reference) | BChE | 0.0173 ± 0.0023 |
Table 1: Anticholinesterase activity of piperazine-2-carboxylic acid derivatives.[1]
Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the brain, including dopamine and serotonin receptors. These interactions are fundamental to the mechanisms of action of many antipsychotic and antidepressant drugs.
CXCR4 Antagonism in Inflammation and Oncology
The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cell migration, hematopoiesis, and inflammation.[2] Its dysregulation is implicated in various diseases, including cancer metastasis and inflammatory disorders. N-aryl piperazines derived from piperazine-2-carboxylic acid have been investigated as CXCR4 antagonists.[3]
| Compound | Target | IC_50_ (nM) |
| 31 (aza-piperazine linked tetrahydroisoquinoline) | CXCR4 | < 20 |
Table 2: CXCR4 antagonist activity of a piperazine derivative.[3]
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4][5]
| Compound | Organism | Zone of Inhibition (mm) |
| V (phenothiazine derivative) | Staphylococcus aureus | 24 |
| V (phenothiazine derivative) | Bacillus subtilis | 22 |
| Streptomycin (Reference) | Staphylococcus aureus | 25 |
| Streptomycin (Reference) | Bacillus subtilis | 23 |
Table 3: Antibacterial activity of a piperazine-phenothiazine derivative.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of derivatives of this compound.
General Procedure for Amide Coupling
The synthesis of piperazine-2-carboxamide derivatives is a common strategy to generate libraries of bioactive compounds. This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.[6][7][8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In the wells of a 96-well plate, add 25 µL of 15 mM ATCI in water.
-
Add 5 µL of the test compound solution at various concentrations.
-
Add 125 µL of 3 mM DTNB in phosphate buffer.
-
Add 75 µL of phosphate buffer.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE enzyme solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which the derivatives of this compound exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with some of the major targets of these compounds.
Dopamine D2 Receptor Signaling
Derivatives targeting the dopamine D2 receptor, a key player in antipsychotic drug action, typically modulate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Serotonin 5-HT1A Receptor Signaling
Ligands for the 5-HT1A receptor, often targeted for antidepressant and anxiolytic effects, also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.
CXCR4 Chemokine Receptor Signaling
CXCR4 antagonists interfere with the binding of the chemokine CXCL12, thereby inhibiting downstream signaling cascades involved in cell migration and proliferation, which are critical in cancer metastasis and inflammation.
Conclusion and Future Directions
This compound has firmly established itself as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its utility spans across multiple therapeutic areas, demonstrating the power of the piperazine scaffold in drug discovery. The ability to readily generate diverse libraries of compounds from this core structure, coupled with the significant biological activities observed in its derivatives, ensures its continued importance in the quest for novel therapeutics.
Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel and complex piperazine derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the specific interactions of these compounds with their biological targets will guide the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space accessible from this compound holds great promise for the discovery of innovative medicines to address unmet medical needs.
References
- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
The Carboxybenzyl (Cbz) Group: A Strategic Tool in Piperazine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The piperazine motif is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its synthesis, however, presents the challenge of selective functionalization of its two nitrogen atoms. The carboxybenzyl (Cbz) protecting group has long been a cornerstone in addressing this challenge, enabling the controlled, stepwise synthesis of complex piperazine derivatives. This technical guide provides a comprehensive overview of the role of the Cbz group in piperazine synthesis, detailing its application, advantages, and various deprotection strategies. Through a review of established and contemporary methodologies, this document serves as a critical resource for professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and logical workflows to facilitate the strategic use of this indispensable protecting group.
Introduction
Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug discovery. The symmetry of the piperazine ring, however, complicates its direct, selective mono-functionalization, often leading to mixtures of mono- and di-substituted products. To achieve regioselectivity, a common strategy involves the protection of one nitrogen atom, allowing for the selective modification of the other.
The carboxybenzyl (Cbz or Z) group is a widely employed amine-protecting group that offers a robust solution for the mono-functionalization of piperazine. Introduced by Bergmann and Zervas in 1932, the Cbz group provides excellent stability across a wide range of reaction conditions and can be selectively removed under mild conditions, making it an invaluable tool in multi-step syntheses. This guide will explore the intricacies of employing the Cbz group in piperazine synthesis, from its introduction to its cleavage, supported by quantitative data and detailed experimental procedures.
The Role and Advantages of the Cbz Protecting Group
The primary function of the Cbz group in piperazine synthesis is to enable the selective synthesis of N-monosubstituted piperazines. By temporarily blocking one of the amine functionalities, the Cbz group directs the reaction to the unprotected nitrogen, thereby preventing the formation of undesired N,N'-disubstituted byproducts.
Key Advantages of the Cbz Group:
-
Robustness and Stability: The Cbz group is stable to a variety of reagents and reaction conditions, including those that are basic or mildly acidic. This stability allows for a broad range of subsequent chemical transformations on the piperazine scaffold.
-
Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected piperazine, which can simplify purification by recrystallization.
-
Orthogonality: The most common method for Cbz group removal, catalytic hydrogenolysis, is orthogonal to many other protecting groups used in organic synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial for the synthesis of complex molecules with multiple protected functional groups.
Synthesis of Mono-Cbz-Piperazine
The selective introduction of a single Cbz group onto the piperazine ring is typically achieved under Schotten-Baumann conditions. This involves the reaction of piperazine with benzyl chloroformate in the presence of a base. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-protected product.
General Reaction Scheme
Caption: General reaction scheme for the Cbz protection of piperazine.
Quantitative Data for Mono-Cbz-Piperazine Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | 0 to RT | 20 | ~90 | [1] |
| Piperazine | Benzyl Chloroformate | Na₂CO₃ | H₂O | < 5 | 2-4 | >90 | [2] |
Detailed Experimental Protocol: Synthesis of Benzyl 1-piperazinecarboxylate (Mono-Cbz-Piperazine)
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure: [1]
-
To a solution of piperazine in a 2:1 mixture of THF and water, add sodium bicarbonate at 0 °C.
-
To this solution, add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at the same temperature for 20 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the desired mono-Cbz-piperazine.
Deprotection of Cbz-Protected Piperazines
The removal of the Cbz group is a critical step in the synthesis of the final piperazine derivative. Several methods are available, with catalytic hydrogenolysis and acid-mediated cleavage being the most common. The choice of deprotection method depends on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most widely used method for Cbz deprotection due to its mild reaction conditions and clean byproducts (toluene and carbon dioxide). This method is particularly advantageous when the molecule contains acid- or base-sensitive functional groups.
Caption: Catalytic hydrogenolysis of a Cbz-protected piperazine derivative.
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-protected amine | 10% Pd/C | H₂ (1 atm) | Methanol | RT | 1-16 | >95 | [2] |
| Cbz-protected amine | 5% Pd/C | H₂ (1 atm) | Methanol | 60 | 40 | - | [1] |
| N-Cbz-2-(pyrimidyl)amine | Pd/C + Nb₂O₅/C | H₂ | Methanol | RT | 1 | 97 | [3] |
Materials:
-
Cbz-protected piperazine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure: [2]
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected piperazine derivative in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Acid-Mediated Deprotection
While catalytic hydrogenolysis is generally preferred, it is incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, acid-mediated deprotection offers a viable alternative. Common reagents for this purpose include hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen chloride in an organic solvent.
Caption: Acid-mediated deprotection of a Cbz-protected piperazine derivative.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cbz-Phenylalanine | 33% HBr in AcOH | Acetic Acid | RT | 1-2 | ~90 | General protocol | | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | Isopropanol | 65-75 | 4 | - |[4] |
Materials:
-
Cbz-protected piperidine derivative (50 g)
-
Isopropanol hydrochloride (IPA·HCl) (1000 ml)
-
Ethyl acetate
Procedure: [4]
-
To a clean and dry round-bottom flask, add the Cbz-protected piperidine derivative and isopropanol hydrochloride at 20-30°C and stir for 15 minutes.
-
Heat the reaction mixture to 65-75°C and maintain for 4 hours at the same temperature.
-
After completion of the reaction, cool the reaction mass to 45-55°C and distill off the solvent under vacuum at a temperature below 50°C.
-
Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.
-
Cool the mixture to 20-30°C and stir for 2 hours to precipitate the product salt.
-
Isolate the product by filtration.
Conclusion
The carboxybenzyl (Cbz) protecting group remains a highly effective and versatile tool in the synthesis of complex piperazine derivatives. Its stability, ease of introduction, and the availability of multiple orthogonal deprotection strategies make it an indispensable component of the synthetic chemist's toolbox. A thorough understanding of the reaction conditions for both the protection and deprotection steps is paramount for the successful implementation of the Cbz group in a synthetic route. This guide has provided a detailed overview of these processes, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in the strategic and efficient synthesis of novel piperazine-containing molecules. By leveraging the principles and methodologies outlined herein, scientists can continue to unlock the vast potential of the piperazine scaffold in the pursuit of new therapeutic agents.
References
- 1. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
Commercial Suppliers and Technical Guide for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key building block in pharmaceutical synthesis. It details commercial suppliers, quantitative data, experimental protocols for its application, and relevant biological pathways.
Commercial Availability
This compound (CAS No: 64172-98-1) and its derivatives are available from a range of commercial chemical suppliers. Sourcing options vary in purity, quantity, and whether the compound is supplied as a free base or a salt. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Sigma-Aldrich | This compound | 64172-98-1 | C₁₃H₁₆N₂O₄ | ≥97% | Also offers related derivatives.[1] |
| BIOSYNCE | This compound | 64172-98-1 | C₁₃H₁₆N₂O₄ | Not specified | Marketed as an intermediate for organic synthesis.[2] |
| CP Lab Safety | This compound | 64172-98-1 | C₁₃H₁₆N₂O₄ | min 95% | Labeled as a protein degrader building block.[3] |
| BLDpharm | This compound hydrochloride | 64172-99-2 | C₁₃H₁₇ClN₂O₄ | Not specified | Available as the hydrochloride salt.[4] |
| Oakwood Chemical | (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | 138812-69-8 | C₁₃H₁₆N₂O₄ | Not specified | Offers the (S)-enantiomer. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are compiled from various supplier technical data sheets.
| Property | Value | Source |
| Molecular Weight | 264.28 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg | [1] |
| Melting Point | 222-228 °C | |
| Storage Temperature | 4 °C | [1] |
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of antipsychotics and antidepressants. Its bifunctional nature, possessing both a protected secondary amine and a carboxylic acid, allows for sequential and controlled elaboration of molecular scaffolds.
One of the most significant applications of this and related piperazine derivatives is in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. CXCR4 and its ligand CXCL12 (SDF-1) play a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.
Experimental Protocols
The following are representative experimental protocols for key transformations involving piperazine carboxylic acid derivatives. These are generalized procedures and may require optimization for specific substrates.
Amide Bond Formation
This protocol outlines a standard procedure for the coupling of a piperazine carboxylic acid with a primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Amide Coupling Workflow
Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl halide.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Piperazine derivative (e.g., N-Boc-piperazine, as a surrogate for the deprotected form of the title compound)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the piperazine derivative (1.2 equivalents), and the base (1.4 equivalents).
-
In a separate vial, dissolve the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Catalytic Cycle
CXCR4 Signaling Pathway
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling cascades. These pathways are integral to cellular processes such as chemotaxis, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, making it a key target for drug development.
Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[5] These subunits trigger multiple downstream pathways:
-
PI3K/Akt Pathway: The Gβγ subunit activates PI3K, which in turn activates Akt, a key regulator of cell survival and proliferation.[5]
-
MAPK Pathway: The Gαi subunit can indirectly activate the Ras-Raf-MEK-ERK (MAPK) cascade, which is also crucial for cell proliferation and differentiation.[1]
-
PLC/Ca²⁺ Pathway: The Gβγ subunit can activate Phospholipase C (PLC), leading to the generation of IP₃ and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), which acts as a second messenger in various cellular responses.[5]
-
JAK/STAT Pathway: In a G-protein-independent manner, CXCR4 dimerization can lead to the activation of the JAK/STAT pathway, which is involved in gene transcription related to cell survival and proliferation.[1][5]
CXCR4 Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for 4-Cbz-piperazine-2-carboxylic acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as 4-Cbz-piperazine-2-carboxylic acid, is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine scaffold, combined with the stereodefined carboxylic acid functionality, makes it an invaluable synthon for introducing conformational constraint and specific stereochemistry into target molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for orthogonal protection strategies, enabling selective functionalization of the piperazine ring, a common motif in a multitude of biologically active compounds.
These application notes provide an overview of the utility of 4-Cbz-piperazine-2-carboxylic acid in the synthesis of complex molecules, with a focus on its application in the development of the HIV protease inhibitor, Indinavir. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide synthetic efforts.
Application in the Synthesis of Indinavir
A prominent example showcasing the utility of chiral piperazine derivatives is the synthesis of Indinavir, an FDA-approved HIV protease inhibitor. The piperazine moiety serves as a key structural component of the drug, and its stereochemistry is crucial for potent biological activity. The synthesis of a key intermediate for Indinavir involves the use of (S)-piperazine-2-carboxylic acid, which is sequentially protected with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This doubly protected intermediate, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid, allows for the selective elaboration of the molecule.
Logical Relationship of Structural Features
The use of orthogonal protecting groups (Boc and Cbz) is a key strategy in the synthesis of complex molecules from 4-Cbz-piperazine-2-carboxylic acid. This allows for the selective deprotection and subsequent functionalization of the two nitrogen atoms of the piperazine ring, as well as the carboxylic acid group.
Caption: Orthogonal protection strategy for utilizing 4-Cbz-piperazine-2-carboxylic acid.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of a protected piperazine intermediate used in the synthesis of Indinavir, starting from (S)-piperazine-2-carboxylic acid.
| Step No. | Reaction | Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Sequential N-Boc and N-Cbz Protection | (S)-Piperazine-2-carboxylic acid | Boc₂O, then Cbz-Cl | (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid | 96 | >99 | [1] |
| 2 | Amide Coupling | (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid | t-Butylamine, EDC, HOBt | (S)-tert-Butyl 4-benzyl 2-(tert-butylcarbamoyl)piperazine-1,4-dicarboxylate | Not Specified | Not Specified | [1] |
| 3 | Cbz Deprotection | (S)-tert-Butyl 4-benzyl 2-(tert-butylcarbamoyl)piperazine-1,4-dicarboxylate | H₂, Pd/C | (S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate | 96 | >99 | [1] |
Experimental Protocols
Protocol 1: Sequential N-Boc and N-Cbz Protection of (S)-Piperazine-2-carboxylic acid
This protocol describes the preparation of (S)-1-tert-butoxycarbonyl-4-benzyloxycarbonyl-piperazine-2-carboxylic acid, a key intermediate for various synthetic applications.
Materials:
-
(S)-Piperazine-2-carboxylic acid dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Boc Protection:
-
To a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure.
-
Take up the residue in water and adjust the pH to ~3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-Boc-piperazine-2-carboxylic acid.
-
-
N-Cbz Protection:
-
Dissolve the crude (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid.[2]
-
Protocol 2: Amide Coupling with tert-Butylamine
This protocol details the formation of the tert-butylamide from the protected piperazine carboxylic acid.
Materials:
-
(S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][4]
General Experimental Workflow
The following diagram outlines a general workflow for the synthesis and utilization of the chiral piperazine building block.
Caption: General workflow for synthesis using the chiral piperazine intermediate.
Mechanism of Action of Indinavir: A Signaling Pathway Perspective
Indinavir is a competitive inhibitor of the HIV-1 protease enzyme.[5] This enzyme is crucial for the lifecycle of the HIV virus as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein components.[6] Inhibition of this cleavage process prevents the maturation of the virus, resulting in the production of non-infectious viral particles.[5]
The following diagram illustrates the mechanism of action of Indinavir.
Caption: Mechanism of HIV-1 protease inhibition by Indinavir.
Conclusion
4-Cbz-piperazine-2-carboxylic acid and its derivatives are indispensable chiral building blocks in modern drug discovery. The strategic use of orthogonal protecting groups, as exemplified in the synthesis of Indinavir, allows for the precise and efficient construction of complex molecular architectures. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel therapeutics, highlighting the importance of this chiral synthon in the development of life-saving medicines.
References
Application Notes and Protocols for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a valuable building block in modern peptide synthesis and drug discovery. Its rigid piperazine core serves as a constrained dipeptide mimic, enabling the synthesis of peptidomimetics with well-defined secondary structures. The incorporation of this moiety can lead to peptides with enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. The benzyloxycarbonyl (Cbz) protecting group on the N4 nitrogen provides an orthogonal handle that can be selectively removed under specific conditions, allowing for further derivatization or cyclization. These application notes provide an overview of its use, detailed experimental protocols, and supporting data for researchers in peptide chemistry and drug development.
Applications in Peptide Science
The unique structural features of this compound make it a versatile tool for several applications in peptide science:
-
Introduction of Conformational Constraints: The piperazine ring restricts the conformational freedom of the peptide backbone, forcing it to adopt a specific turn-like structure. This is particularly useful in mimicking or stabilizing β-turns, which are critical for the biological activity of many peptides.
-
Development of Bioactive Peptide Analogs: By replacing a dipeptide unit with the piperazine scaffold, it is possible to create analogs of bioactive peptides with altered receptor binding affinities and signaling properties. A notable application is in the development of antagonists for G-protein coupled receptors (GPCRs), such as the bombesin receptor.
-
Enhancement of Metabolic Stability: The non-natural piperazine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Scaffold for Combinatorial Libraries: The piperazine core can be functionalized at the N1 and N4 positions, making it an excellent scaffold for the generation of diverse chemical libraries for drug screening.
Data Presentation: Receptor Binding Affinity of Constrained Bombesin Analogues
The incorporation of constrained dipeptide mimics, such as those derived from piperazine-2-carboxylic acid, has been shown to modulate the receptor binding affinity of bombesin (BBN) analogues. The following table summarizes the inhibitory constants (Ki) and IC50 values for several constrained BBN analogues, demonstrating the impact of these modifications on their interaction with GRP/BN receptors.
| Compound ID | Modification | Receptor Target | Cell Line | Binding Affinity (Ki/IC50) | Reference |
| 11 | Seven-membered lactam ring dipeptide mimic | GRP/BN Receptors | Rat Pancreatic Acini | Ki = 1.7 ± 0.4 nM | [1] |
| Swiss 3T3 | Ki = 1.0 ± 0.2 nM | [1] | |||
| 15 | Constrained dipeptide mimic (Antagonist) | GRP/BN Receptors | Rat Pancreatic Acini | Ki = 21 ± 3 nM | [1] |
| Swiss 3T3 | Ki = 7.8 ± 2.0 nM | [1] | |||
| 17 | Constrained dipeptide mimic (Antagonist) | GRP/BN Receptors | Rat Pancreatic Acini | Ki = 3.3 ± 1.0 nM | [1] |
| Swiss 3T3 | Ki = 0.5 ± 0.1 nM | [1] | |||
| Bomproamide | DOTA-aminohexanoyl-[D-Phe⁶, Leu-NHCH₂CH₂CH₃¹³, des Met¹⁴] BBN[6-14] | GRP Receptors | PC-3 Cells | IC50 = 1.36 ± 0.09 nM | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of N-Cbz-protected piperazine-2-carboxylic acid onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry. Due to the potential steric hindrance of the piperazine ring, a robust coupling agent and potentially longer coupling times are recommended.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amide)
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Selective Deprotection of the Cbz Group
This protocol describes the removal of the Cbz group from the N4 position of the piperazine moiety while the peptide is still on the solid support or after cleavage in solution. This method is orthogonal to the acid-labile protecting groups used in standard Fmoc-SPPS.
Materials:
-
Cbz-protected peptide (either on-resin or in solution)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation:
-
On-Resin: Swell the Cbz-protected peptide-resin in a suitable solvent like THF or MeOH in a reaction vessel equipped with a stir bar.
-
In Solution: Dissolve the Cbz-protected peptide in a suitable solvent (MeOH or EtOH).
-
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture (typically 10-20% by weight relative to the peptide).
-
Hydrogenation:
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS for solution-phase or a test cleavage and LC-MS for on-resin). The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
On-Resin: The deprotected peptide-resin is now ready for further functionalization.
-
In Solution: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Cbz group deprotection via catalytic hydrogenolysis.
Caption: Simplified Gq-coupled GPCR signaling pathway, relevant for bombesin receptors.
References
Application Notes and Protocols for Coupling Reactions with 4-Cbz-piperazine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Benzyloxycarbonyl (Cbz)-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its rigid piperazine core is a common scaffold in a variety of pharmacologically active compounds. The presence of a reactive carboxylic acid at the C2 position and a Cbz-protected amine at the N4 position allows for sequential and site-selective modifications. This document outlines detailed protocols for the most common application of this molecule: amide bond formation at the carboxylic acid moiety, and the subsequent deprotection of the Cbz group to allow for further functionalization.
The primary reaction is the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is typically achieved using standard peptide coupling reagents.[1] The choice of coupling reagent is critical and can depend on the steric hindrance of the substrates, desired reaction times, and cost.[2] Following the amide coupling, the Cbz protecting group can be removed, most commonly via catalytic hydrogenation, to expose the N4 amine for subsequent reactions, such as alkylation or another amide coupling.
Key Reactions and Workflows
Two primary transformations are central to the utility of 4-Cbz-piperazine-2-carboxylic acid: amide coupling and Cbz-group deprotection. The general workflow involves an initial coupling step, followed by deprotection to enable further synthesis.
Caption: General workflow for using 4-Cbz-piperazine-2-carboxylic acid.
Experimental Protocols
Protocol 1: Amide Coupling via HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often used for sterically hindered substrates, providing fast reaction times and minimizing racemization.[3]
Materials:
-
4-Cbz-piperazine-2-carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1 eq)[4]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[4]
-
Standard workup reagents (Ethyl Acetate, 0.1 N HCl, water, brine, Na₂SO₄)
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 4-Cbz-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.[4]
-
Add HATU (1.1 eq) and the desired amine (1.0 eq) to the solution.[4]
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature.[4]
-
Allow the mixture to stir for 15-20 minutes for pre-activation before adding the amine.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate. Sequentially wash the organic layer with a mild acid (e.g., 0.1 N HCl), water, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.[4]
Protocol 2: Amide Coupling via EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method for amide bond formation. HOBt helps to suppress racemization and improve reaction efficiency.[5][6] The water-soluble urea byproduct of EDC simplifies purification.[7]
Materials:
-
4-Cbz-piperazine-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)[4]
-
HOBt (1.2 eq)[2]
-
DIPEA or Triethylamine (TEA) (2.0 eq)[2]
-
Anhydrous Dichloromethane (DCM)[4]
Procedure:
-
Dissolve the 4-Cbz-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.[2]
-
Add DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution and stir for 15-30 minutes at 0 °C for activation.[2][4]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[4][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM. Wash the organic phase with water to remove the urea byproduct, followed by washes with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography.
Protocol 3: Cbz Group Deprotection by Catalytic Hydrogenolysis
The benzyloxycarbonyl (Cbz) group is commonly removed by catalytic hydrogenation, which is a mild and efficient method that cleaves the benzyl-oxygen bond.[9]
Materials:
-
Cbz-protected piperazine derivative
-
Palladium on carbon (Pd/C, 10 wt. %, ~10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Data Presentation: Comparison of Coupling Conditions
The following table summarizes representative conditions for amide coupling reactions involving piperazine-2-carboxylic acid derivatives. Yields are highly substrate-dependent, but this provides a general comparison.
| Carboxylic Acid Moiety | Amine Partner | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Chromone-2-carboxylic acid | Phenyl/benzyl piperazines | EDC·HCl, DMAP (0.2 eq) | - | DCM | Overnight | RT | 24-43 |
| N-Boc-proline | N-Boc-piperazine | EDC, HOBt, DMAP (cat.) | DIPEA | CH₃CN | 14 | 23 | 91 |
| Generic Carboxylic Acid | N-Boc-piperazine | HATU | DIPEA | DMF | 1-3 | RT | High |
| Generic Carboxylic Acid | N-Boc-piperazine | EDC, HOBt | DIPEA | DCM | 12-24 | 0 to RT | High |
| 5-methylpyrazine-2-carboxylic acid | N-heteroarylpiperazines | T3P | - | - | - | - | Good |
Data compiled from references.[2][4][10][11] Note that specific yields and conditions can vary significantly based on the exact substrates used.
Caption: Logical relationship of reagents in common coupling pathways.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. acgpubs.org [acgpubs.org]
- 11. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for the Deprotection of the Cbz Group from 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its stability under various conditions and selective removal make it a valuable tool. This document provides detailed application notes and protocols for the deprotection of the Cbz group from 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid to yield piperazine-2-carboxylic acid, a crucial scaffold in medicinal chemistry. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.
Reaction Mechanism
The deprotection of a Cbz-protected amine proceeds via cleavage of the benzylic C-O bond. In the case of catalytic hydrogenation, this occurs through hydrogenolysis. The palladium catalyst facilitates the reaction between hydrogen gas and the Cbz group, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.
Comparative Data of Deprotection Methods
The selection of a deprotection method depends on factors such as the presence of other sensitive functional groups, scalability, and safety considerations. The following table summarizes quantitative data for various deprotection methods applicable to this compound and related substrates.
| Method | Reagents and Conditions | Substrate | Yield (%) | Reaction Time | Purity (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH, rt, 40 psi | N-Cbz-piperidine-2-carboxylic acid derivative | ~95% | 12-16 h | High | [1] |
| H₂, 10% Pd/C, EtOAc, rt, 3.0 kg/cm ² | N-Cbz protected amine | 92% | Overnight | Not specified | [1] | |
| H₂, 5% Pd/C, MeOH, 60 °C, 1 atm | N-Cbz protected amine | Not specified | 40 h | Crude, used directly | [2] | |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, rt | N-Cbz protected amino acids/peptides | Quantitative | 1-2 h | High | |
| Cyclohexene, 10% Pd/C, EtOH, reflux | N-Cbz protected peptides | High | Not specified | High | [3] | |
| Acid-Mediated Deprotection | HBr in Acetic Acid | General Cbz-protected amines | Variable | 1-4 h | Variable | General Knowledge |
| IPA·HCl, 65-75 °C | N-Cbz-piperidine derivative | High | 4 h | High | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the most common and generally high-yielding method for Cbz deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (10% w/w of substrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield piperazine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Workflow Diagram:
References
- 1. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 2. Synthesis of N,N′-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. | Semantic Scholar [semanticscholar.org]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key intermediate in the manufacturing of various pharmaceutical compounds, including antipsychotics and antidepressants.[1] The protocols described herein are designed to be scalable, offering high yield and purity suitable for industrial applications.
Introduction
This compound, also known as N-Cbz-piperazine-2-carboxylic acid, is a crucial building block in organic synthesis, particularly in peptide chemistry and the development of novel therapeutics.[2] The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be selectively removed via catalytic hydrogenolysis, an orthogonal deprotection strategy that is advantageous in multi-step syntheses.[2] The demand for high-purity intermediates like this on an industrial scale necessitates robust and reproducible synthetic processes. This note outlines a recommended large-scale synthesis workflow, purification methods, and analytical characterization.
Data Summary
The following table summarizes the key quantitative data comparing laboratory-scale and industrial-scale synthesis of Cbz-protected piperazine derivatives, highlighting the efficiencies gained during scale-up.
| Parameter | Laboratory Scale | Industrial Scale |
| Starting Material | Piperazine-2-carboxylic acid or its dihydrochloride salt | Pyrazine-2-carboxamide or Pyrazinecarboxylic acid |
| Key Transformation | Cbz-protection of piperazine-2-carboxylic acid | Asymmetric hydrogenation followed by protection or resolution |
| Typical Yield | 84.8% | 91-94%[3] |
| Product Purity | 95-97%[3] | >99%[3] |
| Throughput | 10–50 g/day [3] | 5–10 kg/day [3] |
| Purification Method | Silica Gel Chromatography | Recrystallization, Continuous Flow Reactors[3] |
Experimental Protocols
The following protocol details a representative method for the large-scale synthesis of this compound. This procedure is a composite based on established methods for N-protection of piperazine derivatives and is optimized for scalability.
Materials and Reagents:
-
Piperazine-2-carboxylic acid dihydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine solution
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature control, and addition funnel
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Protocol:
-
Reaction Setup:
-
Charge the reactor with a solution of piperazine-2-carboxylic acid dihydrochloride in water.
-
Cool the mixture to 0-5 °C with constant stirring.
-
-
Basification:
-
Slowly add a solution of sodium carbonate in water to the reactor, maintaining the temperature below 10 °C.
-
Monitor the pH and continue addition until the pH of the solution is between 9 and 10.
-
-
Cbz-Protection:
-
In a separate vessel, dissolve benzyl chloroformate in toluene.
-
Add the benzyl chloroformate solution dropwise to the aqueous piperazine solution over a period of 1-2 hours. Maintain the reaction temperature at 0-5 °C and the pH between 9 and 10 by the concurrent addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC analysis.
-
-
Work-up and Extraction:
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the aqueous layer with toluene to remove any remaining impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 using concentrated hydrochloric acid, which will precipitate the product.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
-
Purification and Isolation:
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
-
For industrial-scale purification, recrystallize the crude product from an ethanol/water mixture (e.g., 7:3 v/v) to achieve a purity of >99%.[3]
-
Filter the purified solid and dry under vacuum at 40-50 °C to a constant weight.
-
Analytical Characterization:
The final product should be characterized by:
-
HPLC: To determine purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Visualizations
Synthesis Workflow Diagram:
Caption: Workflow for the large-scale synthesis of this compound.
Safety Precautions
-
Handle benzyl chloroformate, a corrosive and lachrymatory agent, in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exercise caution when working with strong acids and bases.
-
All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis.
References
Application Notes and Protocols for the Activation of 4-Cbz-piperazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxycarbonyl)-piperazine-2-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules, including peptidomimetics and various therapeutic agents. The critical step in its application is the efficient and stereochemically controlled activation of the carboxylic acid moiety for subsequent amide bond formation with a diverse range of amines. The choice of activating agent is paramount to ensure high yields, minimize side reactions such as racemization, and facilitate purification of the final product.
This document provides detailed application notes and experimental protocols for the reaction of 4-Cbz-piperazine-2-carboxylic acid with common classes of activating agents, including carbodiimides, phosphonium salts, and uronium/aminium salts. The information presented is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Data Presentation: Comparative Efficacy of Activating Agents
The selection of an appropriate activating agent is critical and is influenced by factors such as the steric and electronic properties of the amine coupling partner, desired reaction conditions, and cost. The following table summarizes representative quantitative data for the coupling of N-protected cyclic amino acids, including analogs of 4-Cbz-piperazine-2-carboxylic acid, with various amines using different activating agents. It is important to note that direct comparison of yields can be influenced by the specific substrates and reaction conditions used in each study.
| Activating Agent/Additive | Amine Substrate | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference Analogue |
| Carbodiimides | |||||||
| EDC / HOBt | Aniline derivative | DIPEA | CH3CN | 14 | 23 | 91 | Boc-proline[1] |
| DCC / DMAP (cat.) | N-Boc-piperazine | - | DCM | 12-24 | RT | High | General Protocol[1] |
| EDC / HOBt / DMAP (cat.) | Electron-deficient aniline | DIPEA | CH3CN | 48 | 23 | Good | Boc-valine[2] |
| Phosphonium Salts | |||||||
| PyBOP | Sterically hindered amine | DIPEA | DMF | 2-18 | RT | 85 | Fmoc-Pro-OH[3] |
| PyBrOP | Sterically hindered amine | DIPEA | DMF | 2-18 | RT | 92 | Fmoc-Pro-OH[3] |
| Uronium/Aminium Salts | |||||||
| HATU | General amine | DIPEA | DMF | 1-12 | RT | High | General Protocol[1] |
| HBTU | Amine on solid support | DIEA | DMF | 6.5 | RT | High | Alloc-Fmoc-piperazine-2-COOH [ ] |
| COMU | General amine | DIPEA | DMF | < 1 | RT | High | General Recommendation[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the activation of 4-Cbz-piperazine-2-carboxylic acid.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This method is widely used due to the water-solubility of the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, which simplifies purification. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and enhancing the reaction efficiency.[1][5]
Materials:
-
4-Cbz-piperazine-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Phosphonium Salt-Mediated Coupling using PyBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent, particularly for sterically hindered amino acids and amines, and is known for low levels of racemization.[3][6]
Materials:
-
4-Cbz-piperazine-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
PyBOP (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and PyBOP (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
Add the amine (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product via flash chromatography.
Protocol 3: Uronium/Aminium Salt-Mediated Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly reactive and efficient coupling reagent that often leads to faster reaction times and high yields.[1][5]
Materials:
-
4-Cbz-piperazine-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 equivalents) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Reaction Scheme
Caption: General workflow for the activation and amidation of 4-Cbz-piperazine-2-carboxylic acid.
Carbodiimide Activation Pathway (EDC/HOBt)
Caption: Mechanism of activation using EDC with HOBt as an additive.
Experimental Workflow Logic
Caption: A typical experimental workflow for amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of this heterocyclic amino acid derivative is crucial for the biological activity and selectivity of the final drug substance. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for obtaining enantiomerically pure piperazine-2-carboxylic acid and its derivatives. This document provides detailed application notes and experimental protocols for two effective enzymatic resolution strategies: lipase-catalyzed N-acylation of piperazine-2-carboxylic acid esters and amidase-catalyzed hydrolysis of piperazine-2-carboxamide.
Method 1: Lipase-Catalyzed Kinetic Resolution of N-Boc-Piperazine-2-Carboxylic Acid Methyl Esters
This method utilizes the high enantioselectivity of Candida antarctica lipase A (CAL-A) to selectively acylate one enantiomer of a racemic mixture of N-Boc-protected piperazine-2-carboxylic acid methyl ester, allowing for the separation of the acylated product from the unreacted enantiomer.
Data Presentation
Table 1: Kinetic Resolution of N-Boc-Piperazine-2-Carboxylic Acid Methyl Esters using CAL-A.
| Substrate | Acyl Donor | Solvent | Enantioselectivity (E) | Enantiomeric Excess (e.e.) of Substrate | Enantiomeric Excess (e.e.) of Product |
|---|---|---|---|---|---|
| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | >200 | >99% | >99% |
| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | >99% | >99% |
Data summarized from Hietanen, et al. (2012).[1][2]
Experimental Protocol: CAL-A Catalyzed N-Acylation
1. Materials:
-
rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester or rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester
-
Candida antarctica lipase A (CAL-A), immobilized on Celite
-
2,2,2-Trifluoroethyl butanoate
-
tert-Butyl methyl ether (TBME), anhydrous
-
Reaction vessel
-
Magnetic stirrer
-
Temperature control unit
-
HPLC with a chiral column (e.g., Daicel Chiralcel OD-H) for analysis
2. Enzyme Immobilization (General Procedure):
-
Dissolve lyophilized CAL-A powder in a minimal amount of Tris buffer (pH 7.8).
-
Add Celite to the enzyme solution to form a slurry.
-
Allow the solvent to evaporate slowly under gentle agitation to ensure even coating of the enzyme onto the support.
-
Dry the immobilized enzyme under vacuum.
3. Kinetic Resolution Procedure:
-
To a reaction vessel, add the racemic N-Boc-piperazine-2-carboxylic acid methyl ester (1 equivalent).
-
Add anhydrous TBME as the solvent.
-
Add 2,2,2-trifluoroethyl butanoate (2-3 equivalents) as the acyl donor.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30-45 °C).
-
Initiate the reaction by adding the immobilized CAL-A.
-
Stir the reaction mixture and monitor the progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Filter off the immobilized enzyme for reuse.
-
Separate the acylated product from the unreacted ester using standard chromatographic techniques (e.g., column chromatography).
4. Analytical Method for Enantiomeric Excess Determination:
-
HPLC System: Standard HPLC system with a UV detector.
-
Chiral Column: Daicel Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 210-230 nm).
-
Calculation of e.e.: e.e. (%) = [([Peak Area of Major Enantiomer] - [Peak Area of Minor Enantiomer]) / ([Peak Area of Major Enantiomer] + [Peak Area of Minor Enantiomer])] x 100.
Workflow Diagram
Caption: Workflow for the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl ester using CAL-A.
Method 2: Amidase-Catalyzed Kinetic Resolution of Racemic Piperazine-2-Carboxamide
This method employs whole bacterial cells containing stereospecific amidases to hydrolyze one enantiomer of racemic piperazine-2-carboxamide, yielding the corresponding enantiopure carboxylic acid and the unreacted amide enantiomer.
Data Presentation
Table 2: Kinetic Resolution of rac-Piperazine-2-carboxamide using Whole-Cell Biocatalysts.
| Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|
| Klebsiella terrigena DSM 9174 | (S)-Piperazine-2-carboxylic acid | 99.4% | 41% |
| Burkholderia sp. DSM 9925 | (R)-Piperazine-2-carboxylic acid | 99.0% | 22% |
Data summarized from Majer, et al.[3][4]
Experimental Protocol: Amidase-Catalyzed Hydrolysis
1. Materials:
-
rac-Piperazine-2-carboxamide
-
Whole cells of Klebsiella terrigena DSM 9174 or Burkholderia sp. DSM 9925 (as lyophilized powder or cell paste)
-
Phosphate buffer (e.g., pH 7.0-8.0)
-
Reaction vessel with agitation and temperature control
-
Centrifuge
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
HPLC with a chiral column for analysis
2. Biocatalyst Preparation (General):
-
Cultivate the selected bacterial strain under appropriate conditions to induce amidase expression.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer to remove residual media components.
-
The cell paste can be used directly, or it can be lyophilized for long-term storage.
3. Kinetic Resolution Procedure:
-
Suspend the whole cells (e.g., 10-50 g/L wet cell weight) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) in the reaction vessel.
-
Dissolve rac-piperazine-2-carboxamide in the buffer (e.g., 1-5% w/v). The substrate concentration should be optimized to avoid substrate or product inhibition.
-
Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC, measuring the formation of the carboxylic acid and the depletion of the reactive amide enantiomer.
-
Stop the reaction at approximately 50% conversion.
-
Separate the cells from the reaction mixture by centrifugation.
-
Adjust the pH of the supernatant to isolate the product. For example, to isolate the carboxylic acid, acidify the solution to its isoelectric point to precipitate the product. The unreacted amide can be extracted from the aqueous phase.
-
Purify the products further if necessary (e.g., by recrystallization).
4. Analytical Method for Enantiomeric Excess Determination:
-
The enantiomeric excess of the resulting piperazine-2-carboxylic acid and the remaining piperazine-2-carboxamide can be determined by chiral HPLC. Derivatization may be necessary to improve chromatographic separation and detection.
Logical Relationship Diagram
Caption: Logical relationship for the amidase-catalyzed resolution of racemic piperazine-2-carboxamide.
Conclusion
The enzymatic resolution of racemic piperazine-2-carboxylic acid and its derivatives offers a powerful and selective method for the production of enantiomerically pure compounds. The choice between a lipase-catalyzed acylation or an amidase-catalyzed hydrolysis will depend on the available starting materials, the desired enantiomer, and the specific process requirements. The protocols provided herein serve as a comprehensive guide for researchers to implement these valuable biocatalytic transformations in their synthetic workflows. Optimization of the presented conditions may be necessary to achieve the best results for specific substrates and scales.
References
Application of 4-Cbz-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cbz-piperazine-2-carboxylic acid is a valuable building block for the synthesis of peptidomimetics and other modified peptides. Its rigid piperazine core can introduce conformational constraints into a peptide backbone, which can lead to improved metabolic stability, enhanced binding affinity, and altered biological activity. The benzyloxycarbonyl (Cbz) protecting group on the N4-nitrogen provides robust protection during peptide synthesis and can be removed under specific conditions, offering an orthogonal protecting group strategy in combination with standard Fmoc or Boc solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the efficient incorporation of 4-Cbz-piperazine-2-carboxylic acid into peptide sequences using solid-phase methodologies.
Key Applications
The incorporation of a 4-Cbz-piperazine-2-carboxylic acid moiety can be advantageous for:
-
Introducing Conformational Rigidity: The piperazine ring restricts the flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation.
-
Enhancing Metabolic Stability: The non-natural piperazine structure can confer resistance to enzymatic degradation by proteases.
-
Improving Pharmacokinetic Properties: Modification of the peptide backbone can influence properties such as solubility, membrane permeability, and in vivo half-life.
-
Scaffold for Drug Design: The piperazine ring serves as a versatile scaffold for the development of novel peptidomimetics with diverse therapeutic applications.
Data Presentation: Recommended Coupling Conditions
Due to the steric hindrance imparted by the Cbz group and the piperazine ring, the coupling of 4-Cbz-piperazine-2-carboxylic acid can be challenging and may require optimized conditions compared to standard amino acid couplings. The following table summarizes recommended coupling conditions to achieve high efficiency.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HCTU, PyAOP, or COMU | High-efficiency uronium/aminium or phosphonium-based reagents are effective for sterically hindered amino acids. |
| Equivalents of Amino Acid | 3 - 5 equivalents | A higher excess drives the reaction to completion. |
| Equivalents of Coupling Reagent | 2.9 - 4.9 equivalents | Stoichiometry should be slightly less than the amino acid to ensure complete activation. |
| Base | DIPEA or NMM | DIPEA is a common non-nucleophilic base; NMM can be used to minimize racemization of adjacent residues. |
| Equivalents of Base | 6 - 10 equivalents | To neutralize the protonated amine and facilitate the coupling reaction. |
| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS that provide good resin swelling and reagent solubility. |
| Reaction Time | 2 - 4 hours (or overnight) | Extended coupling times are often necessary for sterically hindered building blocks. |
| Double Coupling | Recommended | Performing the coupling step twice can significantly improve the yield of the desired product. |
| Temperature | Room Temperature to 40°C | Gentle heating can help to overcome the activation energy barrier for sterically hindered couplings. |
Experimental Protocols
Protocol 1: Manual Loading of 4-Cbz-piperazine-2-carboxylic acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the initial attachment of the piperazine building block to a highly acid-labile resin, which allows for the subsequent synthesis of fully protected peptide fragments.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
4-Cbz-piperazine-2-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Amino Acid Preparation: In a separate vial, dissolve 4-Cbz-piperazine-2-carboxylic acid (2 equivalents relative to resin loading) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the solution of 4-Cbz-piperazine-2-carboxylic acid to the resin, followed by the addition of DIPEA (4 equivalents).
-
Agitation: Agitate the resin slurry at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the 4-Cbz-piperazine-2-carboxylic acid can be determined gravimetrically.
Protocol 2: Manual Coupling of an Fmoc-Protected Amino Acid to Resin-Bound Piperazine
This protocol outlines the coupling of the next amino acid in the sequence to the N-terminus of the resin-bound piperazine. This protocol assumes the use of Fmoc-based SPPS for the subsequent steps.
Materials:
-
4-Cbz-piperazine-2-carboxylic acid-loaded resin
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA or N-methylmorpholine (NMM)
-
DMF
-
DCM
-
20% Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 4-Cbz-piperazine-2-carboxylic acid-loaded resin in DMF (10 mL per gram of resin) for 30 minutes.
-
Fmoc Deprotection (if applicable to the preceding residue): This step is for subsequent couplings after the first amino acid is attached to the piperazine.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. A second coupling with a fresh solution of activated amino acid is recommended to ensure high coupling efficiency.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
-
Continuation of Synthesis: Proceed to the Fmoc deprotection of the newly added amino acid for the coupling of the next residue in the sequence.
Visualization of Workflows
Caption: General workflow for SPPS incorporating 4-Cbz-piperazine-2-carboxylic acid.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my N-Cbz protected piperazine-2-carboxylic acid consistently low?
Answer: Low yields in the N-Cbz protection of piperazine-2-carboxylic acid can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup and purification. Here are key areas to investigate:
-
Reagent Quality: Ensure the piperazine-2-carboxylic acid starting material is pure and dry. The presence of impurities or moisture can interfere with the reaction. Benzyl chloroformate (Cbz-Cl), the protecting agent, should be of high purity and handled under anhydrous conditions to prevent hydrolysis.
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical. A weak inorganic base like sodium bicarbonate or a hindered organic base like diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction. Using too strong a base or incorrect stoichiometry can lead to side product formation.
-
Solvent: The reaction is typically performed in a biphasic system (e.g., dioxane/water, THF/water) or in an anhydrous aprotic solvent like dichloromethane (DCM). Ensure the chosen solvent is appropriate for the starting materials and reagents.
-
Temperature: The reaction is usually carried out at a low temperature (0-5 °C) to control the reactivity of benzyl chloroformate and minimize side reactions. Allowing the reaction to warm prematurely can decrease the yield.
-
-
Workup and Purification:
-
pH Adjustment: Careful pH adjustment during the aqueous workup is necessary to ensure the product, which is an amino acid derivative, is in a form that can be efficiently extracted.
-
Extraction: Inefficient extraction from the aqueous phase can lead to significant product loss. Multiple extractions with a suitable organic solvent are recommended.
-
Purification: While crystallization is the preferred method for purification, if column chromatography is used, care must be taken to select an appropriate solvent system to avoid product streaking and loss on the column.
-
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions?
Answer: The formation of byproducts is a common issue. The primary side reactions include:
-
Di-Cbz Piperazine: Reaction of benzyl chloroformate at both nitrogen atoms of the piperazine ring, especially if an excess of the protecting agent and base is used.
-
Benzyl Alcohol: Hydrolysis of benzyl chloroformate by any moisture present in the reaction will produce benzyl alcohol.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen atoms of the piperazine ring can be further alkylated.
-
Racemization: For chiral piperazine-2-carboxylic acid, racemization can occur, especially if the reaction is run at elevated temperatures or with a strong base.[1]
To minimize these side reactions, it is crucial to maintain anhydrous conditions, control the stoichiometry of reagents, and keep the reaction temperature low.
Question 3: How can I improve the regioselectivity of the Cbz protection to favor substitution at the N4 position?
Answer: Achieving high regioselectivity for the N4 position over the N1 position can be challenging. Here are some strategies:
-
Use of a Pre-protected Starting Material: One of the most effective methods is to start with a piperazine-2-carboxylic acid derivative where the N1 position is already protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group. The Cbz group can then be introduced at the N4 position, followed by selective deprotection of the N1-Boc group if required.
-
pH Control: Carefully controlling the pH of the reaction mixture can influence the protonation state of the two nitrogen atoms, thereby directing the electrophilic attack of benzyl chloroformate to the more nucleophilic nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can significantly impact the reaction's success. A biphasic mixture of dioxane and water is commonly used, as it helps to dissolve both the piperazine starting material (often as a salt) and the benzyl chloroformate. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are also effective, particularly when using an organic base.
Q2: Which base is most suitable for the Cbz protection of piperazine-2-carboxylic acid?
A2: A mild inorganic base such as sodium bicarbonate or sodium carbonate in a biphasic system is a good starting point. If an organic solvent is used, a hindered tertiary amine like diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) to minimize potential side reactions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often the most effective method for purifying this compound, yielding a high-purity crystalline solid.[1] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Comparison of Synthetic Methods for N-Cbz Protection of Piperazine Derivatives
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Schotten-Baumann | Piperazine-2-carboxylic acid | Benzyl chloroformate, NaHCO₃ | Dioxane/Water | 0 - 5 | 60-75 | General Procedure |
| Anhydrous | Piperazine-2-carboxylic acid | Benzyl chloroformate, DIPEA | Dichloromethane | 0 - RT | 70-85 | General Procedure |
| Orthogonal Protection | N1-Boc-piperazine-2-carboxylic acid | Benzyl chloroformate, Base | Dichloromethane | 0 - RT | >90 (for Cbz protection step) | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Schotten-Baumann Conditions
This protocol describes a general method for the Cbz protection of piperazine-2-carboxylic acid under biphasic conditions.
-
Dissolution of Starting Material: Dissolve piperazine-2-carboxylic acid (1 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Protecting Agent: Add a solution of benzyl chloroformate (1.1 equivalents) in dioxane dropwise to the cold solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 4-Cbz-piperazine-2-carboxylic acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Cbz-piperazine-2-carboxylic acid by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of 4-Cbz-piperazine-2-carboxylic acid?
A1: For Cbz-protected amino acids like 4-Cbz-piperazine-2-carboxylic acid, a mixed solvent system is generally effective. The most commonly recommended systems are ethanol/water and ethyl acetate/hexane.[1] The choice depends on the impurity profile of your crude material. An ethanol/water system is often a good starting point due to the compound's zwitterionic character at certain pH values, which influences its solubility in polar solvents.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. To address this, try adding a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the hot mixture to ensure complete dissolution. Then, allow the solution to cool more slowly. Seeding the solution with a few crystals of pure product, if available, can also promote crystallization over oiling.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several factors. Using an excessive amount of solvent during dissolution is a common cause, as it keeps a significant portion of your product in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature can also help maximize crystal formation. Finally, ensure that the pH of the solution is optimized for minimal solubility, which for zwitterionic compounds is near their isoelectric point.
Q4: No crystals are forming, even after cooling. What are the next steps?
A4: If no crystals form, your solution may not be sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, you can concentrate the solution by carefully evaporating some of the solvent and then attempting to cool it again. Adding a "seed crystal" of the pure compound can also initiate crystallization. If these methods fail, it may be necessary to reconsider the solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling out | - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities lowering the melting point. | - Add a small amount of the "good" solvent to the hot solution.- Allow the solution to cool more slowly to room temperature before further cooling.- Consider a pre-purification step like an aqueous wash to remove soluble impurities. |
| Low Crystal Yield | - Too much solvent used for dissolution.- Incomplete precipitation. | - Use the minimum amount of hot solvent required for complete dissolution.- After slow cooling to room temperature, place the flask in an ice bath or refrigerate to maximize precipitation. |
| No Crystal Formation | - Solution is not supersaturated.- Inhibition of nucleation by impurities. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different recrystallization solvent system. |
| Colored Crystals | - Presence of colored impurities. | - Perform a charcoal treatment on the hot solution before filtration and cooling. |
| Crystals are very fine | - Very rapid crystallization. | - Ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can sometimes lead to the formation of larger crystals. |
Experimental Protocols
Recrystallization of 4-Cbz-piperazine-2-carboxylic acid from Ethanol/Water
This protocol provides a general procedure for the purification of 4-Cbz-piperazine-2-carboxylic acid. Optimal solvent ratios and temperatures may need to be determined empirically for specific batches of crude material.
Materials:
-
Crude 4-Cbz-piperazine-2-carboxylic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 4-Cbz-piperazine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. It is recommended to start with a conservative amount of solvent and add more in small portions only if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed during this period. To maximize the yield, the flask can then be placed in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure 4-Cbz-piperazine-2-carboxylic acid is reported to be in the range of 222-228 °C.
Quantitative Data
The following table summarizes typical parameters for the recrystallization of Cbz-protected amino acids. These values should be considered as a starting point and may require optimization for 4-Cbz-piperazine-2-carboxylic acid.
| Parameter | Ethanol/Water System | Ethyl Acetate/Hexane System |
| Typical Solvent Ratio (Good:Poor) | 10:1 to 5:1 (Ethanol:Water) | 3:1 to 1:1 (Ethyl Acetate:Hexane) |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | ~77 °C (Boiling point of ethyl acetate) |
| Crystallization Temperature | Room temperature, then 0-4 °C | Room temperature, then 0-4 °C |
| Expected Yield | 70-90% | 65-85% |
| Expected Purity | >98% | >98% |
Experimental Workflow
Caption: Recrystallization workflow for 4-Cbz-piperazine-2-carboxylic acid.
Troubleshooting Logic
Caption: Troubleshooting decision tree for recrystallization problems.
References
Technical Support Center: Synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Cbz-Product and Formation of a Di-substituted Byproduct
Question: My reaction is producing a significant amount of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine-2-carboxylic acid starting material.[1] The reactivity of the second nitrogen atom is comparable to the first, making selective mono-protection difficult.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine-2-carboxylic Acid: Employing a large excess of the piperazine starting material (e.g., 5-10 equivalents) statistically favors the reaction of the electrophile (benzyl chloroformate) with the more abundant unsubstituted piperazine.[1]
-
Slow Addition of Benzyl Chloroformate: Adding the benzyl chloroformate (Cbz-Cl) dropwise at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize the formation of the di-substituted product.[1]
-
Protecting Group Strategy: A more controlled, albeit longer, route involves the use of an orthogonally protected piperazine-2-carboxylic acid derivative. For instance, one could start with a mono-Boc-protected piperazine-2-carboxylic acid, perform the Cbz protection, and then selectively remove the Boc group.[1][2][3]
Issue 2: Difficulty in Purifying the Product
Question: I am struggling to purify my this compound product. What are some effective purification techniques?
Answer: The purification of substituted piperazines can be challenging due to their basic nature, which can cause issues like streaking on silica gel chromatography, and their potential for zwitterion formation, which affects solubility.
-
Column Chromatography: This is a common purification method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique can be effective for separating the amphoteric product from non-basic or non-acidic impurities. By carefully adjusting the pH of the aqueous solution, you can control whether the product is in the aqueous or organic layer.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product. The melting point of this compound is reported to be in the range of 222-228°C, suggesting it is a crystalline solid.[4]
Issue 3: Incomplete Reaction
Question: My reaction is not going to completion, and I still have a significant amount of starting material (piperazine-2-carboxylic acid) remaining. How can I drive the reaction forward?
Answer: An incomplete reaction can be due to several factors:
-
Insufficient Reagents: Ensure that at least one equivalent of benzyl chloroformate and a suitable base (to neutralize the HCl byproduct) are used.[5]
-
Reaction Time and Temperature: While low temperatures are often used to improve selectivity, they can also slow down the reaction rate. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and adjust the reaction time or temperature accordingly.[1]
-
Solvent and Solubility: The starting materials must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider alternative solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the di-substituted byproduct, 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid.[1][6] This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with benzyl chloroformate.
Q2: Can racemization occur at the C2 position during the synthesis?
A2: While not extensively reported as a major issue for this specific synthesis under standard Cbz-protection conditions, racemization at the chiral center (C2) is a potential risk, especially if harsh basic or acidic conditions are used during the reaction or work-up. It is advisable to use mild bases and avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases if the stereochemical integrity is critical.
Q3: What is a typical experimental protocol for this synthesis?
A3: A general protocol for the selective N-Cbz protection of piperazine-2-carboxylic acid would involve the following steps:
-
Dissolve piperazine-2-carboxylic acid in a suitable solvent, often a mixture of an organic solvent and water, in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amine and neutralize the HCl byproduct.
-
Cool the mixture to a low temperature (e.g., 0 °C).
-
Slowly add one equivalent of benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.
-
Allow the reaction to stir at a low temperature or room temperature while monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, perform a work-up, which may involve quenching the reaction, separating the aqueous and organic layers, and extracting the product.
-
Purify the crude product using column chromatography, crystallization, or acid-base extraction.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.[4]
-
Melting Point Analysis: To compare with the literature value (222-228°C).[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [7] |
| Molecular Weight | 264.28 g/mol | [7] |
| Melting Point | 222-228 °C | [4] |
| Purity (typical) | >95% | [7] |
Visualizations
Caption: Main reaction pathway and potential side reaction in the synthesis.
Caption: A troubleshooting workflow for common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
optimization of Cbz deprotection conditions to avoid side products
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Carboxybenzyl (Cbz or Z) group deprotection and troubleshooting common side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]
-
Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and diminish over time.
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for all substrates.
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]
Issue 2: Formation of Side Products During Catalytic Hydrogenolysis
Question: I am observing unexpected side products during my Cbz deprotection via catalytic hydrogenation. How can I minimize their formation?
Answer: The primary side products in catalytic hydrogenation are typically due to over-reduction or N-benzylation.[2]
-
Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, and aryl halides can be reduced under hydrogenation conditions.[2]
-
N-Benzylation: This can occur if the reaction stalls, leading to the formation of an N-benzyl side product.[2]
-
Solution: Ensure the reaction goes to completion by addressing the potential issues listed in "Incomplete or Slow Catalytic Hydrogenolysis."
-
Issue 3: Acetylated Side Product in Acidic Deprotection
Question: During my Cbz deprotection with HBr in acetic acid, I am observing an acetylated side product. How can I prevent this?
Answer: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent.[2]
-
Solution:
Issue 4: Concerns about Genotoxic Byproducts
Question: I am concerned about the formation of genotoxic byproducts like benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?
Answer: The formation of highly reactive and potentially genotoxic byproducts is a significant concern, especially in late-stage pharmaceutical synthesis.[1][2]
-
Solution:
-
Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium phosphate or potassium acetate in a solvent such as N,N-dimethylacetamide (DMAC) is a much safer alternative.[2][5][7][8] This method produces a less reactive benzylated thiol as a byproduct.[2]
-
Catalytic Hydrogenation and Milder Acidic Conditions: These methods are also considered safer choices as they do not generate such reactive byproducts.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[2] This method is generally efficient and produces clean byproducts (toluene and carbon dioxide) that are easily removed.[2][9]
Q2: How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the functional groups present in your molecule.[1][2]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is often the best choice.[2]
-
For substrates with reducible groups (e.g., alkenes, nitro groups): Non-reductive methods like acidic cleavage or nucleophilic cleavage are recommended.[2]
-
For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[2]
-
For complex molecules with sulfur-containing groups: Nucleophilic cleavage with 2-mercaptoethanol is an excellent option as it is not susceptible to catalyst poisoning.[2][7]
Q3: Are there safety concerns with Cbz deprotection reagents?
Yes, some reagents pose safety risks. For instance, using TMS-iodide can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1][8] Catalytic hydrogenation requires the safe handling of hydrogen gas.[1][10]
Data Presentation: Comparison of Cbz Deprotection Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[2] | Reduction of other functional groups; catalyst poisoning by sulfur.[2] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[2] | Can still reduce some sensitive groups.[2] |
| Acidic Cleavage (Strong) | HBr in Acetic Acid | Good to High | Effective for substrates resistant to hydrogenation. | Harsh conditions; can cause side reactions like acetylation.[2] |
| Acidic Cleavage (Mild) | AlCl₃ in HFIP | High | Good functional group tolerance; mild conditions.[2][6] | HFIP is a specialty solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Excellent for sensitive and complex molecules; tolerant of sulfur groups.[2][5][7] | Requires heating; byproduct removal may be necessary. |
Experimental Protocols
1. Catalytic Hydrogenation using H₂ Gas
-
Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate), Hydrogen gas supply.
-
Procedure:
-
Dissolve the Cbz-protected substrate in the chosen solvent in a reaction vessel suitable for hydrogenation.[9][11]
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[9]
-
Seal the vessel and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9][11]
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon or a Parr apparatus) and stir the reaction mixture vigorously at room temperature.[9][11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).[9]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1][9]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]
-
2. Transfer Hydrogenolysis using Ammonium Formate
-
Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Ammonium Formate, Methanol.
-
Procedure:
-
Dissolve the Cbz-protected substrate in methanol in a round-bottom flask.[11]
-
Carefully add 10% Pd/C (10-20% by weight).[11]
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.[11]
-
Stir the mixture at room temperature. The reaction is often exothermic.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst, washing with methanol.[11]
-
Evaporate the solvent under reduced pressure to yield the crude product.[11]
-
3. Acidic Cleavage using HBr in Acetic Acid
-
Materials: Cbz-protected amine, 33% HBr in acetic acid.
-
Procedure:
-
Dissolve the Cbz-protected amine in 33% HBr in acetic acid at room temperature.[1]
-
Stir the solution and monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by the addition of anhydrous ether.
-
4. Nucleophilic Cleavage using 2-Mercaptoethanol
-
Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium Acetate, N,N-Dimethylacetamide (DMAC).
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[2]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[2]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[2][5][7]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]
-
Visualizations
Caption: Troubleshooting workflow for Cbz deprotection.
Caption: Decision tree for selecting a Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. benchchem.com [benchchem.com]
troubleshooting guide for coupling reactions involving 4-Cbz-piperazine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions involving 4-Cbz-piperazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when using 4-Cbz-piperazine-2-carboxylic acid in coupling reactions?
A1: Researchers may face several challenges, including:
-
Low reaction yields: Incomplete conversion to the desired amide product.
-
Slow reaction kinetics: The reaction may proceed sluggishly, requiring extended reaction times.
-
Side reactions: Formation of unwanted byproducts, such as the formation of a guanidinium byproduct when using aminium/uronium-type coupling reagents.
-
Epimerization: Loss of stereochemical integrity at the chiral center of the carboxylic acid.[1]
-
Purification difficulties: Challenges in separating the desired product from starting materials, reagents, and byproducts.[2]
Q2: Which coupling reagents are most effective for 4-Cbz-piperazine-2-carboxylic acid?
A2: The choice of coupling reagent is critical for a successful reaction. For sterically hindered or complex carboxylic acids like 4-Cbz-piperazine-2-carboxylic acid, more potent coupling reagents are often preferred. Commonly used and effective reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), typically used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.[1][3]
-
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, which are known for their high efficiency, especially with challenging substrates.[3][4]
-
Phosphonium Salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are also highly effective and can offer advantages in certain systems.
Q3: How can I minimize the risk of epimerization during the coupling reaction?
A3: Epimerization can occur during the activation of the carboxylic acid. To minimize this risk:
-
Use racemization-suppressing additives: Additives like HOBt or HOAt are highly recommended when using carbodiimide-based coupling reagents.[1]
-
Control the reaction temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can help to reduce the rate of epimerization.[2]
-
Choose the right coupling reagent: Some modern coupling reagents are specifically designed to minimize racemization.[5]
Q4: What are the best practices for purifying the final product?
A4: Purification of the coupled product often involves standard chromatographic techniques. Flash column chromatography is a common method.[3] The choice of solvent system for chromatography will depend on the polarity of your product. It is also important to effectively remove the byproducts from the coupling reagents. For example, the byproduct of DCC (dicyclohexylurea, DCU) is largely insoluble in many organic solvents and can often be removed by filtration. The byproduct of EDC is water-soluble, which can simplify its removal during an aqueous workup.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU or PyBOP. - Increase the equivalents of the coupling reagent and additives (e.g., 1.1-1.5 equivalents). - Ensure all reagents and solvents are anhydrous. |
| Steric hindrance from the Cbz-piperazine moiety. | - Extend the reaction time. - Increase the reaction temperature, but monitor for side reactions. | |
| Poor solubility of starting materials. | - Choose a more appropriate solvent (e.g., DMF, NMP, or DCM). - Gently warm the reaction mixture to aid dissolution before adding the coupling reagent. | |
| Presence of Multiple Products (Side Reactions) | Epimerization of the carboxylic acid. | - Add a racemization suppressant like HOBt or HOAt. - Lower the reaction temperature. |
| Formation of guanidinium byproduct with uronium reagents. | - Add the uronium reagent to the carboxylic acid before adding the amine. - Avoid a large excess of the uronium reagent. | |
| Reaction with the unprotected piperazine nitrogen. | This is less likely with the Cbz protecting group in place, but ensure the integrity of the starting material. | |
| Unreacted Starting Material | Insufficient amount of coupling reagent or amine. | - Use a slight excess of the amine component (e.g., 1.1-1.2 equivalents). - Ensure accurate measurement of all reagents. |
| Deactivation of the coupling reagent. | - Use fresh, high-quality coupling reagents. Store them under dry conditions. | |
| Difficult Purification | Byproducts from the coupling reaction co-eluting with the product. | - Choose a coupling reagent that generates easily removable byproducts (e.g., EDC for water-soluble byproducts). - Optimize the chromatography conditions (solvent gradient, column packing material). |
| Product is not stable to the purification conditions. | - Consider alternative purification methods like crystallization if applicable. |
Experimental Protocols
General Protocol for EDC/HOBt Mediated Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
4-Cbz-piperazine-2-carboxylic acid (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
EDC (1.2 eq)[3]
-
HOBt (1.2 eq)[3]
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)[3]
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve 4-Cbz-piperazine-2-carboxylic acid and HOBt in the anhydrous solvent.
-
Add the amine coupling partner to the solution.
-
Add the base (e.g., DIPEA) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Add EDC to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Dilute with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for HATU Mediated Coupling
This protocol is suitable for more challenging coupling reactions.
Materials:
-
4-Cbz-piperazine-2-carboxylic acid (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)[3]
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)[3]
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve 4-Cbz-piperazine-2-carboxylic acid and HATU in the anhydrous solvent.
-
Add the base (e.g., DIPEA) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the amine coupling partner to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in the EDC/HOBt protocol.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
stability of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid under acidic conditions
Welcome to the technical support center for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the stability of this compound under acidic conditions, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyloxycarbonyl (Cbz) protecting group on this compound under acidic conditions?
A1: The Cbz group is known to be relatively stable under a wide range of reaction conditions, including many acidic environments where other protecting groups, like the tert-butyloxycarbonyl (Boc) group, would be labile.[1][2] While it is susceptible to cleavage under harsh acidic conditions (e.g., strong acids like HBr or excess HCl), it generally tolerates mild acidic treatments.[3] Some carbamates have shown stability for up to 24 hours in highly acidic solutions (pH = 1.0) at 37°C.[4] The rate of acid-catalyzed hydrolysis increases as the pH decreases.[5]
Q2: Can I selectively remove a Boc group from a molecule that also contains this compound?
A2: Yes, this is a common synthetic strategy. The Cbz group's stability to acid allows for the selective deprotection of the more acid-labile Boc group. Standard conditions for Boc removal, such as using trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane, will typically leave the Cbz group intact.[6][7] This orthogonality is a key feature in multi-step synthesis.[1]
Q3: What conditions are required to cleave the Cbz group using acid?
A3: Cleavage of the Cbz group with acid requires significantly harsher conditions than those used for Boc deprotection. While catalytic hydrogenolysis is the preferred and milder method for Cbz removal[3][8], strong acids such as HBr in acetic acid, or strong Lewis acids like aluminum chloride, can be used.[9] The mechanism involves protonation of the carbamate, followed by nucleophilic attack (e.g., by a halide) at the benzylic carbon or hydrolysis, ultimately leading to the release of the free amine and byproducts.[3]
Q4: What are the potential byproducts of acid-mediated Cbz cleavage?
A4: The acid-catalyzed cleavage of a Cbz group yields the deprotected piperazine amine, carbon dioxide, and benzyl alcohol or a derivative.[3] Under strongly acidic conditions with halide acids (like HBr or HCl), the corresponding benzyl halide (e.g., benzyl bromide) can be formed as a byproduct.[3] Benzyl halides are potent alkylating agents and may react with other nucleophilic sites in your molecule, leading to unwanted side products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Cbz Cleavage Under Acidic Conditions | The acidic conditions are not harsh enough for the highly stable Cbz group. | 1. Increase Acid Concentration: Use a stronger acid (e.g., HBr in acetic acid) or a higher concentration of the current acid.[3]2. Increase Temperature: Gently warm the reaction (e.g., to 40-60°C), but monitor closely for side product formation.[10]3. Extend Reaction Time: Monitor the reaction's progress via LC-MS or TLC and allow it to proceed for a longer duration.[7]4. Consider an Alternative: If acidic cleavage is not efficient, the preferred method is catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][8] |
| Formation of Unexpected Side Products | The harsh acidic conditions are causing degradation of other functional groups in the molecule. | 1. Use a Milder Method: Switch to catalytic hydrogenolysis, which is the standard and much milder method for Cbz deprotection and is compatible with most functional groups.2. Reduce Temperature: If acidic cleavage is necessary, run the reaction at a lower temperature (e.g., 0°C) for a longer time.[7]3. Add a Scavenger: If benzyl halide formation is suspected as the cause of alkylation side products, consider if a scavenger could be appropriate, though this is less common for Cbz cleavage than for Boc cleavage. |
| Low Yield of Deprotected Product | Product loss may be occurring during the aqueous work-up. | 1. Check pH During Basification: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to convert the amine salt into its free base form, which is more soluble in organic solvents.[7]2. Perform Multiple Extractions: Extract the aqueous phase multiple times with your organic solvent to ensure complete recovery of the product.[7]3. Optimize Purification: Consider alternative chromatography conditions or crystallization to minimize product loss during isolation. |
Data Presentation
Table 1: Comparison of Cbz and Boc Protecting Group Stability Under Acidic Conditions
| Protecting Group | Structure | Typical Acidic Cleavage Reagents | Relative Stability | Notes |
| Cbz (Benzyloxycarbonyl) | R-NH-CO-O-CH₂-Ph | HBr/AcOH, strong Lewis acids (e.g., AlCl₃)[3][9] | High. Stable to mild acids like TFA or standard 4M HCl in dioxane.[3] | Primarily removed by catalytic hydrogenolysis. Acidic cleavage is possible but requires harsh conditions.[8] |
| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-C(CH₃)₃ | TFA in DCM, 4M HCl in dioxane/MeOH.[7] | Low. Designed to be acid-labile. | Easily cleaved under mild acidic conditions, making it orthogonal to the Cbz group.[6] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of a Cbz Group (Harsh Conditions)
Disclaimer: This is a general protocol and may require significant optimization. Catalytic hydrogenolysis (Protocol 2) is the recommended method.
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable solvent such as glacial acetic acid or an inert solvent like dioxane.
-
Reagent Addition: Cool the solution to 0°C. Slowly add a solution of 33% HBr in acetic acid (5-10 equiv.).
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50°C) while monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice water.
-
Basification: Slowly add a strong base (e.g., 50% aq. NaOH) until the pH is >10 to neutralize the acid and deprotonate the amine product.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Isolation: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.
Protocol 2: Standard Procedure for Cbz Deprotection via Catalytic Hydrogenolysis (Recommended Method)
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable alcohol solvent such as methanol (MeOH) or ethanol (EtOH).[11]
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C) to the solution. The typical catalyst loading is 5-10 mol% of the substrate.
-
Hydrogenation: Securely attach the reaction flask to a hydrogen source. Purge the flask with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.[3][11] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (e.g., MeOH). Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product. The product is often pure enough for the next step, or it can be further purified if necessary.[3]
Visualizations
Acid-Catalyzed Cbz Deprotection Mechanism
Caption: Proposed mechanism for strong acid-catalyzed Cbz deprotection.
Troubleshooting Workflow for Incomplete Cbz Deprotection
Caption: Troubleshooting logic for incomplete acidic Cbz cleavage.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cecas.clemson.edu [cecas.clemson.edu]
- 6. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Chiral Separation of Piperazine-2-Carboxylic Acid Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the chiral separation of piperazine-2-carboxylic acid enantiomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of piperazine-2-carboxylic acid?
A1: The chiral separation of piperazine-2-carboxylic acid presents several intrinsic challenges. As a cyclic amino acid, its structure combines a basic piperazine ring and an acidic carboxylic group, giving it a polar and potentially zwitterionic character. This leads to strong interactions with stationary phases, often causing poor peak shape.[1][2] Furthermore, the molecule lacks a strong chromophore, making UV detection difficult and often requiring derivatization for adequate sensitivity.[3]
Q2: Is it necessary to derivatize piperazine-2-carboxylic acid before analysis?
A2: Derivatization is often recommended, particularly for HPLC-UV and GC analysis.
-
For HPLC-UV: To enhance detection sensitivity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be performed to form a stable, UV-active product.[3]
-
For GC: Derivatization is mandatory to increase the volatility of the molecule. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino groups.[4][5] Without derivatization, alternative detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) are required for HPLC.[6]
Q3: What are the most common analytical techniques for this separation?
A3: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
-
HPLC is widely used with various chiral stationary phases (CSPs).[3]
-
GC is effective but requires derivatization to make the analyte volatile.[4]
-
SFC is a "greener" alternative to normal-phase HPLC that offers fast and efficient separations.[7][8]
-
Capillary Electrophoresis (CE) with a chiral selector in the buffer is another viable, though less common, method.[9]
Q4: For HPLC, which type of chiral stationary phase (CSP) is a good starting point?
A4: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are an excellent starting point as they show broad enantioselectivity for many compound classes, including amines and carboxylic acids.[3] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ series) are also highly effective for separating underivatized amino acids.[10]
Section 2: Troubleshooting Guide
Problem: Poor Peak Shape & Tailing
Q: My HPLC peaks for piperazine-2-carboxylic acid are broad and tailing. What is the cause and how can I resolve this?
A: Peak tailing is the most common issue for basic compounds like piperazine-2-carboxylic acid.[1] It is primarily caused by secondary ionic interactions between the basic amine groups of the analyte and acidic residual silanol groups on silica-based stationary phases.[1][11]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic competitor, such as 0.1% diethylamine (DEA), to the mobile phase.[2][3] This will occupy the active silanol sites on the stationary phase, preventing them from interacting with your analyte. For acidic compounds, adding an acid like 0.1% trifluoroacetic acid (TFA) can achieve a similar effect.[2]
-
pH Control: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[2] For a basic amine, working at a lower pH can protonate the silanol groups and reduce unwanted interactions.[1]
-
Use a High-Performance Column: Employ a modern, high-purity silica column that is well end-capped. End-capping treats the residual silanol groups to make them less polar and accessible for secondary interactions.[1]
-
Column Contamination: If the column has been used extensively, contaminants may create active sites. Try flushing the column with a strong solvent or, if a void has formed, reversing the column (if the manufacturer permits) to wash the inlet frit.[1]
Problem: Poor or No Enantiomeric Resolution
Q: I am not achieving baseline separation of the enantiomers. What adjustments can I make?
A: Achieving good resolution requires optimizing the selective interactions between the enantiomers and the CSP.
Solutions:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvents (e.g., acetonitrile/methanol). The choice of alcohol modifier can significantly impact selectivity.
-
Change the Chiral Stationary Phase: Chiral recognition is highly specific. If one CSP does not provide separation, try another from a different class (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based CSP).
-
Adjust Column Temperature: Lowering the temperature often increases enantioselectivity, leading to better resolution, although it will also increase retention time and backpressure. Conversely, increasing the temperature can sometimes improve peak shape and efficiency.
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency and improve resolution, especially if the current flow rate is above the column's optimum.
Problem: Low Detector Sensitivity
Q: My analyte signal is very weak when using a UV detector. How can I improve sensitivity?
A: This is expected, as piperazine-2-carboxylic acid lacks a significant UV chromophore.[3]
Solutions:
-
Pre-column Derivatization: This is the most effective solution for UV detection. React the analyte with a labeling agent that has a strong molar absorptivity, such as NBD-Cl.[3]
-
Improve Peak Shape: As discussed above, reducing peak tailing will increase the peak height and, consequently, the signal-to-noise ratio.[12]
-
Use an Alternative Detector: If derivatization is not feasible, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which do not rely on the analyte's optical properties.[6]
Section 3: Experimental Protocols & Data
Data Tables for Chiral Separation Methods
Table 1: HPLC Method Parameters
| Parameter | Method 1: Derivatized Analyte | Method 2: General Screening |
|---|---|---|
| Analyte | NBD-Cl derivative of Piperazine | Piperazine-2-carboxylic acid |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[3] | CHIROBIOTIC T (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v)[3] | Methanol with 50 mM Formic Acid + 25 mM DEA[13] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Temperature | 35°C[3] | Ambient |
| Detection | UV at 340 nm[3] | MS or ELSD |
Table 2: GC and SFC Method Parameters
| Parameter | GC Method (General Approach) | SFC Method (General Approach) |
|---|---|---|
| Analyte | Derivatized Piperazine-2-carboxylic acid[4][5] | Piperazine-2-carboxylic acid |
| Column | CHIRALDEX® G-TA (30 m x 0.25 mm)[5] | Chiralpak AD/AS or Chiralcel OD/OJ[14] |
| Mobile Phase | N/A (Carrier Gas: Helium or Hydrogen) | Supercritical CO₂ with co-solvent (e.g., Methanol)[8] |
| Co-Solvent/Additive | N/A | Basic additive (e.g., DEA) often required |
| Temperature | Temperature gradient (e.g., 100°C to 200°C) | Typically 35-40°C |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV or MS |
Detailed Experimental Protocols
Protocol 1: HPLC Separation via Pre-column Derivatization with NBD-Cl[3]
-
Standard Preparation: Accurately weigh ~20 mg of Piperazine-2-carboxylic acid standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., mobile phase).
-
Derivatization:
-
To a specific volume of your standard or sample solution, add a solution of NBD-Cl (4-chloro-7-nitrobenzofuran) in a buffered, non-nucleophilic solvent.
-
Heat the mixture (e.g., 60°C for 30 minutes) to allow the reaction to complete. The reaction forms a stable, UV-active derivative.
-
Cool the reaction mixture and dilute as necessary for HPLC injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 340 nm.
-
-
Analysis: Inject the derivatized sample. The two enantiomer derivatives should elute as well-resolved peaks.
Protocol 2: General GC Derivatization for Amino Acids[5]
This is a two-step process to make the analyte volatile and suitable for GC analysis.
-
Esterification (Carboxyl Group):
-
Place 1 mg of the dried sample in a reaction vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30-60 minutes.
-
After cooling, evaporate the solvent completely under a gentle stream of nitrogen.
-
-
Acylation (Amino Groups):
-
To the dried residue from step 1, add 1 mL of a suitable solvent (e.g., methylene chloride) and 100 µL of an acylating agent (e.g., trifluoroacetic anhydride - TFAA).
-
Cap the vial and heat at 60°C for 15-30 minutes.
-
Cool the mixture. It is now ready for GC injection.
-
-
Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based phase) and run a suitable temperature program to separate the enantiomers.
Section 4: Visual Guides
Caption: General workflow for the chiral analysis of piperazine-2-carboxylic acid.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
Caption: Guide for selecting the appropriate chromatographic technique.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. d-nb.info [d-nb.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
preventing racemization during the activation of 4-Cbz-piperazine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of 4-Cbz-piperazine-2-carboxylic acid for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when activating 4-Cbz-piperazine-2-carboxylic acid?
A1: Racemization is the process where a pure enantiomer (a single stereoisomer) of a chiral molecule, like 4-Cbz-piperazine-2-carboxylic acid, converts into a mixture of both enantiomers (in this case, the R and S forms). The chiral center in your molecule is the carbon atom at the 2-position of the piperazine ring, which is adjacent to the carboxylic acid. When the carboxylic acid is activated for amide coupling, the proton on this alpha-carbon becomes more acidic. If this proton is removed by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry.[1] This is problematic because the biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects.[1]
Q2: What is the primary chemical mechanism that causes racemization during the coupling process?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids and their derivatives is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be readily abstracted by a base in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a racemic or partially racemic mixture of the desired amide product.[1] A secondary, less common pathway is direct enolization, which involves the direct abstraction of the alpha-proton from the activated carboxylic acid by a strong base.[2]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors can influence the extent of racemization. Key factors include:
-
Coupling Reagent & Additives: The choice of activating agent is critical. While effective, some coupling reagents are more prone to causing racemization. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress racemization.[2][3]
-
Base: The strength and steric hindrance of the base used can significantly impact racemization. Strong, non-hindered bases can more easily abstract the alpha-proton, promoting racemization.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathways, with less polar solvents sometimes helping to reduce racemization.
-
Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine can increase the risk of racemization.[1]
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve issues of racemization during the activation and coupling of 4-Cbz-piperazine-2-carboxylic acid.
| Symptom | Potential Cause | Recommended Solution |
| Significant racemization detected in the final product. | Use of a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive. | Always use carbodiimide reagents in conjunction with a racemization-suppressing additive like HOBt or HOAt. For sensitive couplings, consider using a uronium/aminium-based reagent like HATU. |
| Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM). Use the minimum necessary amount of base.[2] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature only if necessary for reaction completion.[1] | |
| Prolonged pre-activation of the carboxylic acid. | Minimize the pre-activation time. A brief pre-activation of 1-5 minutes before adding the amine is often sufficient to form the active ester without allowing significant time for racemization.[1] | |
| Low yield of the desired amide product. | Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Consider using a more powerful coupling reagent like HATU. |
| Sterically hindered amine or carboxylic acid. | Increase the reaction time or temperature slightly after initial coupling at low temperature. The use of HATU is often effective for coupling sterically hindered amino acids. |
Data Presentation: Coupling Reagent Performance
The following table summarizes general trends in racemization observed for various coupling conditions. Lower percentages indicate better preservation of stereochemistry. Note: Absolute values can vary based on the specific substrates, solvent, and base used.
| Coupling Reagent | Additive | Typical Base | Relative Racemization Risk |
| DCC or EDC | None | DIPEA/NMM | High |
| DCC or EDC | HOBt or HOAt | DIPEA/NMM | Low |
| HATU | None (contains HOAt moiety) | DIPEA/NMM | Very Low |
| HBTU | HOBt | DIPEA/NMM | Low |
| Ynamides | None | None required | Extremely Low[4][5] |
| T3P | Pyridine | Pyridine | Low[6] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is recommended as a starting point for minimizing racemization during the coupling of 4-Cbz-piperazine-2-carboxylic acid.
Materials:
-
4-Cbz-piperazine-2-carboxylic acid
-
Amine (1.0-1.2 equivalents)
-
HATU (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.0 equivalent) to the cooled solution.
-
Add DIPEA (2.0 equivalents) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, proceed with a standard aqueous work-up and purify the product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the stereochemical purity of the final amide product.
Methodology:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs are often effective for separating enantiomers of protected amino acid derivatives.[7]
-
Mobile Phase: A typical mobile phase would be a mixture of heptane or hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific product.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Usually ambient, but can be adjusted (e.g., 25 °C or 30 °C) to improve separation.[7]
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 214 nm or 254 nm).[7]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[7]
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should appear as separate peaks.
-
Calculation: The enantiomeric excess (% ee) is calculated using the areas of the two peaks: % ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Recommended workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
scale-up challenges for the synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, with a focus on addressing scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method involves the selective N-protection of piperazine-2-carboxylic acid at the 4-position using benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] The reaction is typically performed in an aqueous medium or a biphasic system. Key to this synthesis is the careful control of pH to ensure selective reaction at the more nucleophilic N4 nitrogen and to prevent side reactions.[1]
Q2: Why is temperature control so critical during the Cbz-protection step, especially during scale-up?
A2: The reaction between benzyl chloroformate and the amine is exothermic, meaning it generates significant heat.[3][4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to a runaway reaction, decomposition of the starting material and product, and an increase in the formation of impurities.[3][4] It is crucial to have a robust cooling system and to control the addition rate of benzyl chloroformate to maintain the desired reaction temperature.[5]
Q3: What is the optimal pH for the Cbz-protection of piperazine-2-carboxylic acid and what are the consequences of deviation?
A3: The optimal pH for this reaction is typically maintained between 8 and 10.[1]
-
Below pH 8: The amine is protonated, reducing its nucleophilicity and slowing down the reaction rate. Benzyl chloroformate can also decompose in acidic conditions.
-
Above pH 10: There is an increased risk of racemization of the chiral center at the 2-position of the piperazine ring.[1] Additionally, the hydrolysis of benzyl chloroformate to benzyl alcohol and carbon dioxide is accelerated at high pH.
Q4: What are some common impurities encountered during the synthesis and how can they be minimized?
A4: Common impurities include:
-
Di-Cbz protected piperazine: This can form if the reaction is not selective. Careful control of stoichiometry and reaction conditions can minimize this.
-
Benzyl alcohol: Arises from the hydrolysis of benzyl chloroformate, especially at higher pH and temperatures.
-
Unreacted piperazine-2-carboxylic acid: Can remain if the reaction does not go to completion.
-
N-benzyl protected tertiary amines: While more common in Cbz-deprotection with insufficient hydrogen, similar side products can arise under certain conditions.[1]
Minimizing these impurities involves strict control over reaction parameters such as temperature, pH, and stoichiometry, as well as using high-quality starting materials.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: The introduction of a Cbz group often increases the crystallinity of the product, making crystallization a preferred method for purification on a large scale.[1][2] The product is typically isolated by acidification of the reaction mixture, which causes the carboxylic acid to precipitate. The crude solid can then be recrystallized from a suitable solvent system to achieve high purity. For challenging purifications, chromatography can be used, but it is often less cost-effective and more complex to scale up compared to crystallization.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete reaction due to low temperature or insufficient reaction time.[5] 2. Decomposition of benzyl chloroformate due to incorrect pH or temperature.[1] 3. Product loss during work-up and extraction. | 1. Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature while monitoring for impurity formation. 2. Ensure the pH is maintained between 8-10 and the temperature is kept low (typically 0-5 °C) during the addition of Cbz-Cl.[7] 3. Optimize extraction and crystallization solvents to minimize solubility of the product in the aqueous phase and mother liquor. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of impurities that inhibit crystallization.[8] 2. Residual solvent. 3. The product may be hygroscopic and has absorbed moisture.[8] | 1. Attempt to purify a small sample by chromatography to obtain a seed crystal. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification.[8] 2. Ensure the product is thoroughly dried under vacuum. 3. Dry the oily product under high vacuum and store it in a desiccator. Use anhydrous solvents for any subsequent steps.[8] |
| Difficult or Violent Quenching/Acidification | 1. Adding the acid too quickly, causing a rapid exotherm from the neutralization of the basic reaction mixture. 2. Insufficient cooling during acidification. | 1. Add the acid slowly and portion-wise to the cooled reaction mixture.[5] 2. Ensure the reaction vessel is adequately cooled in an ice bath during acidification. For large-scale operations, a jacketed reactor with a reliable cooling system is essential. |
| Emulsion Formation During Work-up | 1. Presence of unreacted starting materials or partially soluble byproducts. | 1. Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. 2. Allow the mixture to stand for a period to allow for phase separation. Gentle swirling can also be effective. 3. Consider filtering the mixture through a pad of celite. |
| Racemization of the Product | 1. The reaction pH was too high (above 10).[1] 2. The reaction temperature was too high. | 1. Maintain the reaction pH strictly within the 8-10 range using a reliable pH meter and a suitable base.[1] 2. Ensure efficient cooling and slow addition of reagents to prevent temperature spikes. |
Experimental Protocols
Key Experiment: Cbz-Protection of Piperazine-2-carboxylic Acid
Materials:
-
Piperazine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolution: Dissolve piperazine-2-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (e.g., 2 M) at 0-5 °C with stirring.
-
pH Adjustment: Adjust the pH of the solution to 9-10 using a solution of sodium bicarbonate. A mixed buffer system of Na₂CO₃ and NaHCO₃ can also be effective for maintaining pH stability on a larger scale.[1]
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[7]
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, or until completion is confirmed by TLC or HPLC analysis.
-
Work-up:
-
Extract the reaction mixture with a non-polar organic solvent like diethyl ether or heptane to remove unreacted benzyl chloroformate and other non-polar impurities.
-
Cool the aqueous layer to 0-5 °C and slowly add hydrochloric acid to adjust the pH to ~2.
-
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).
Visualizations
Caption: Workflow for the scale-up synthesis of this compound highlighting critical control points.
Caption: Logical troubleshooting workflow for common issues in the synthesis of this compound.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates like 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (Cbz-Pip-COOH) is a critical step in ensuring the quality, purity, and structural integrity of final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques used for its characterization, supported by representative data and detailed experimental protocols.
Cbz-Pip-COOH, with a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol , is a vital building block in organic synthesis.[1][2] Its purity and structure must be unequivocally confirmed before its use in subsequent synthetic steps. A multi-technique approach is typically required for comprehensive analysis.
Overview of Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for the full characterization of Cbz-Pip-COOH. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial molecular weight information. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
| Technique | Information Provided | Key Advantages | Limitations |
| HPLC (UV) | Purity assessment, quantification | Robust, reproducible, widely available | Requires a chromophore for detection; may not separate all impurities |
| LC-MS | Molecular weight confirmation, impurity identification | High sensitivity and selectivity; confirms identity | Can be complex to operate; ionization efficiency varies |
| ¹H & ¹³C NMR | Unambiguous structural elucidation, isomer identification | Provides detailed structural information | Lower sensitivity than MS; requires higher sample concentration |
| HRMS | Elemental composition confirmation | Extremely high mass accuracy | Higher cost and complexity than standard MS |
| Melting Point | Physical property, preliminary purity check | Simple, inexpensive | Impurities can depress and broaden the range; not specific |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of Cbz-Pip-COOH by separating it from starting materials, by-products, and other impurities.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and 254 nm.[4]
-
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the main compound.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Information Gleaned |
| Retention Time (RT) | Dependent on exact conditions | Compound-specific under defined conditions |
| Purity (%) | >95% (typical)[2] | Assessment of sample purity |
| Impurity Profile | Presence of minor peaks | Identification of potential by-products or starting materials |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of Cbz-Pip-COOH.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly sensitive and selective method for confirming the molecular weight of the target compound and identifying impurities.[3][5]
Experimental Protocol: LC-MS Identity Confirmation
-
Sample Preparation: Prepare the sample as described for HPLC analysis, often at a lower concentration (e.g., 10-100 µg/mL).
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar conditions to the HPLC method can be used, often with LC-MS compatible mobile phases (e.g., formic acid or ammonium formate buffers).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Correlate the mass spectrum of the major peak with the expected molecular weight of Cbz-Pip-COOH.
Data Presentation: Expected LC-MS Results
| Parameter | Expected Value | Calculation/Interpretation |
| Molecular Weight | 264.28 g/mol | C13H16N2O4 |
| Observed Ion [M+H]⁺ | ~265.29 m/z | 264.28 (M) + 1.007 (H⁺) |
| Observed Ion [M+Na]⁺ | ~287.27 m/z | 264.28 (M) + 22.99 (Na⁺) |
Visualization: LC-MS Experimental Workflow
Caption: Workflow for LC-MS identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of Cbz-Pip-COOH.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
NMR Spectrometer: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts for all unique protons and carbons by comparing with expected values for the functional groups present.
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~12-13 (broad s, 1H) | ~172-174 | Highly deshielded acidic proton and carbonyl carbon.[7][8] |
| Benzyl Ar-H | ~7.3-7.4 (m, 5H) | ~127-129, ~137 (ipso) | Typical aromatic region for a monosubstituted benzene ring. |
| Benzyl -CH₂- | ~5.1 (s, 2H) | ~66-67 | Methylene protons adjacent to an ester oxygen and aromatic ring. |
| Cbz Carbonyl (-C=O) | - | ~154-155 | Carbonyl carbon of the carbamate group. |
| Piperazine Ring Protons | ~2.8-4.2 (m, 7H) | ~40-55 | Complex multiplets for the diastereotopic protons of the piperazine ring. |
Visualization: Logic for NMR Structural Elucidation
Caption: Logical flow for structure confirmation using NMR data.
Conclusion
A comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. HPLC provides the primary measure of purity, LC-MS confirms the molecular weight, and NMR spectroscopy delivers an unambiguous confirmation of the chemical structure. For regulatory filings or in-depth studies, high-resolution mass spectrometry would also be employed to confirm the elemental composition. By combining the data from these methods, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, facilitating the development of novel therapeutics.
References
- 1. biosynce.com [biosynce.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Analysis of 4-Cbz-piperazine-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like 4-Cbz-piperazine-2-carboxylic acid is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment, alongside alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of pharmaceutical compounds, offering high resolution and sensitivity. For chiral molecules such as 4-Cbz-piperazine-2-carboxylic acid, chiral HPLC is essential to separate and quantify the desired enantiomer from its mirror image, as well as other process-related impurities.
Experimental Protocol: Chiral HPLC Method
This protocol outlines a robust chiral HPLC method for the analysis of 4-Cbz-piperazine-2-carboxylic acid.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® IA or a similar column (250 mm x 4.6 mm, 5 µm). These columns are effective for the separation of N-protected amino acids and their derivatives[1].
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, for example, Hexane:Isopropanol (IPA):Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The addition of a small amount of a strong acid like TFA can improve peak shape for acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm, where the benzoyl group of the Cbz protecting group exhibits strong absorbance.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Cbz-piperazine-2-carboxylic acid sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The enantiomeric excess (e.e.) can be calculated if both enantiomers are separated and detected.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data on the purity of 4-Cbz-piperazine-2-carboxylic acid.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2][3][4]
-
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh about 20 mg of the sample and a similar amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with a long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[5][6][7]
-
Experimental Protocol: LC-MS
-
LC Conditions: A reversed-phase C18 column can be used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS Conditions: An electrospray ionization (ESI) source in positive ion mode is suitable for this compound. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for targeted impurity analysis.
-
Data Analysis: The purity is assessed by the relative abundance of the parent ion of 4-Cbz-piperazine-2-carboxylic acid compared to other detected ions.
-
Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or impurity identification. The following table summarizes the key performance characteristics of HPLC, qNMR, and LC-MS for the purity analysis of 4-Cbz-piperazine-2-carboxylic acid.
| Feature | Chiral HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Chromatographic separation based on differential partitioning between mobile and stationary phases. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Separation by LC followed by mass-based detection and quantification. |
| Primary Application | Routine purity and enantiomeric excess determination. | Absolute purity determination and structural confirmation. | Impurity identification and quantification at trace levels. |
| Limit of Detection | ~0.01% | ~0.1% | <0.001% |
| Precision (RSD) | < 2% | < 1% | < 5% |
| Throughput | High | Low to Medium | High |
| Sample Consumption | Low (µg) | High (mg) | Very Low (ng to µg) |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation. | Can use a certified internal standard of a different compound. | Requires a reference standard for accurate quantification. |
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical process, a Graphviz diagram is provided below.
Conclusion
The purity analysis of 4-Cbz-piperazine-2-carboxylic acid can be effectively performed using chiral HPLC, which is well-suited for routine quality control and enantiomeric purity determination. For absolute quantification and structural confirmation, qNMR serves as an excellent orthogonal method.[8][9] LC-MS is the preferred technique for the identification and quantification of trace impurities. A comprehensive purity assessment strategy should ideally involve a combination of these techniques to ensure the highest quality of this critical pharmaceutical intermediate.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 9. benchchem.com [benchchem.com]
Determining the Enantiomeric Excess of Chiral Piperazine-2-Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. Piperazine-2-carboxylic acid, a key chiral building block in numerous active pharmaceutical ingredients, requires robust and reliable analytical methods for its enantiomeric purity assessment. This guide provides a comparative overview of the primary analytical techniques used for determining the enantiomeric excess of chiral piperazine-2-carboxylic acid, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques can be employed for the chiral separation and quantification of piperazine-2-carboxylic acid enantiomers. The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, availability of instrumentation, and the need for high-throughput analysis. The most common methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
Below is a summary of these techniques, highlighting their key performance characteristics. Please note that the values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Method | Principle | Typical Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Separation on a chiral stationary phase (CSP). | > 1.5 | 10 - 30 | µg/mL range | Broad applicability, well-established, preparative scale possible. | High cost of chiral columns, method development can be time-consuming. |
| Chiral HPLC (Indirect) | Derivatization with a chiral agent to form diastereomers, separated on an achiral column. | > 2.0 | 15 - 40 | ng/mL range (with fluorescent tags) | High sensitivity, uses standard columns. | Derivatization step required, potential for kinetic resolution. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | > 2.0 | 5 - 20 | 5.9–11.4 µmol/L[1] | High efficiency, low sample and reagent consumption, rapid method development. | Lower concentration sensitivity compared to HPLC, less suitable for preparative scale. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers. | N/A (based on signal separation) | < 10 | % level (for minor enantiomer) | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, requires higher sample concentration, expensive instrumentation. |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | > 1.5 | 15 - 30 | pg/mL range | High resolution and sensitivity. | Requires derivatization to increase volatility and thermal stability, not suitable for non-volatile compounds. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
This method utilizes a chiral stationary phase to directly separate the enantiomers of piperazine-2-carboxylic acid.
References
A Comparative Guide to Boc and Cbz Protection of Piperazine-2-Carboxylic Acid
For researchers and drug development professionals, the strategic protection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Piperazine-2-carboxylic acid, a valuable scaffold in medicinal chemistry, possesses two secondary amine functionalities with different steric and electronic environments, making regioselective protection challenging yet crucial. This guide provides an objective comparison of two of the most widely used amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the protection of piperazine-2-carboxylic acid.
The choice between Boc and Cbz protection hinges on the overall synthetic strategy, particularly the compatibility of their respective deprotection conditions with other functional groups present in the molecule. The key distinction lies in their orthogonality: the Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling sequential modification of the piperazine ring.[3]
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of piperazine-2-carboxylic acid and its derivatives with Boc and Cbz groups. It is important to note that yields can vary depending on the specific reaction conditions and the regioselectivity of the protection.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Aqueous methanol, NaHCO₃, Room Temperature, 2h | >95% (for mono-protection of piperazine) | [4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous NaOH or NaHCO₃, 0°C to Room Temperature, 2-4h | ~90% (for N-acylation) | [2] |
Table 2: Comparison of Deprotection Reactions
| Protected Group | Reagent | Typical Conditions | Reaction Time | Reference |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room Temperature | 30 min - 2h | [1] |
| Boc | 4N HCl in Dioxane | Room Temperature | 1h | [5] |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol, Room Temperature, 1 atm H₂ | 1-12h | [2] |
| Cbz | Acid-mediated (e.g., IPA·HCl) | Elevated Temperature (e.g., 65-75°C) | 4h | [6] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Boc Protection of Piperazine-2-Carboxylic Acid (Regioselective for N4)
This protocol is adapted from procedures for the mono-Boc protection of piperazine derivatives.
Materials:
-
Piperazine-2-carboxylic acid dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve piperazine-2-carboxylic acid dihydrochloride in a mixture of water and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium bicarbonate to neutralize the hydrochloride salt and basify the solution.
-
Add a solution of di-tert-butyl dicarbonate in methanol dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Boc-piperazine-2-carboxylic acid.
Cbz Protection of Piperazine-2-Carboxylic Acid
This protocol is a general method for the Cbz protection of amino acids.
Materials:
-
Piperazine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve piperazine-2-carboxylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate dropwise while vigorously stirring, ensuring the pH remains basic.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer and acidify to pH ~2 with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the Cbz-protected piperazine-2-carboxylic acid.
Boc Deprotection
Materials:
-
Boc-protected piperazine-2-carboxylic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.[1]
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.[1]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperazine salt.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected piperazine-2-carboxylic acid derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.
Mandatory Visualization
The following diagrams illustrate the chemical structures of Boc and Cbz protected piperazine-2-carboxylic acid and a typical workflow for their use in orthogonal synthesis.
Caption: Structures of mono-Boc and di-protected piperazine-2-carboxylic acid.
References
A Spectroscopic Comparison of 4-Cbz-piperazine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (4-Cbz-piperazine-2-carboxylic acid) and its key derivatives. As a crucial scaffold in medicinal chemistry, understanding the distinct spectral characteristics of this compound and its analogues is paramount for structural elucidation, reaction monitoring, and quality control in drug discovery and development. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual guides to molecular fragmentation.
Comparative Spectroscopic Data
The introduction of derivatives to the 4-Cbz-piperazine-2-carboxylic acid core—such as esterification of the carboxylic acid or the addition of a tert-butoxycarbonyl (Boc) protecting group—induces characteristic changes in their respective spectra. These shifts provide clear markers for successful chemical transformations. The data below is compiled from various chemical data sources.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring functional groups.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound Name | Key Proton Signals |
| 4-Cbz-piperazine-2-carboxylic acid | ~10-13 (br s, 1H, -COOH), 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂Ph), 2.8-4.2 (m, 7H, Piperazine-H) |
| Methyl (S)-4-Cbz-piperazine-2-carboxylate | 7.30-7.40 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂Ph), 3.73 (s, 3H, -OCH₃), 2.7-4.1 (m, 7H, Piperazine-H) |
| 1-Boc-4-Cbz-piperazine-2-carboxylic acid | ~10-13 (br s, 1H, -COOH), 7.30-7.45 (m, 5H, Ar-H), 5.10-5.25 (m, 2H, -CH₂Ph), 3.0-4.5 (m, 7H, Piperazine-H), 1.45 (s, 9H, -C(CH₃)₃) |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound Name | Key Carbon Signals |
| 4-Cbz-piperazine-2-carboxylic acid | ~170-175 (-COOH), ~155 (Cbz C=O), 136.7 (Ar-C), 127.9-128.5 (Ar-CH), 67.2 (-CH₂Ph), ~40-55 (Piperazine-C) |
| Methyl (S)-4-Cbz-piperazine-2-carboxylate | ~170-173 (Ester C=O), ~155 (Cbz C=O), 136.5 (Ar-C), 127.9-128.5 (Ar-CH), 67.3 (-CH₂Ph), 52.1 (-OCH₃), ~40-55 (Piperazine-C) |
| 1-Boc-4-Cbz-piperazine-2-carboxylic acid | ~170 (-COOH)[1], ~167 (Cbz C=O)[1], ~155 (Boc C=O)[1], 136.0 (Ar-C), 127.5-128.5 (Ar-CH), 80.5 (-C(CH₃)₃), 67.5 (-CH₂Ph), ~40-55 (Piperazine-C), 28.4 (-C(CH₃)₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Table 3: Comparative FT-IR Data (ν, cm⁻¹)
| Compound Name | Key Vibrational Bands |
| 4-Cbz-piperazine-2-carboxylic acid | ~2500-3300 (Broad, O-H stretch of carboxylic acid), ~2850-3000 (C-H stretch), ~1720 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of Cbz urethane) |
| Methyl (S)-4-Cbz-piperazine-2-carboxylate | ~2850-3000 (C-H stretch), ~1740 (C=O stretch of ester), ~1685 (C=O stretch of Cbz urethane), ~1200-1300 (C-O stretch) |
| 1-Boc-4-Cbz-piperazine-2-carboxylic acid | ~2500-3300 (Broad, O-H stretch of carboxylic acid)[1], ~2850-3000 (C-H stretch), ~1720 (C=O stretch of Cbz urethane)[1], ~1680 (C=O stretch of Boc urethane)[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| 4-Cbz-piperazine-2-carboxylic acid | C₁₃H₁₆N₂O₄ | 264.28 | 264 [M]⁺, 220 [M-CO₂]⁺, 173 [M-CH₂Ph]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺ (tropylium ion) |
| Methyl (S)-4-Cbz-piperazine-2-carboxylate | C₁₄H₁₈N₂O₄ | 278.30 | 278 [M]⁺[2], 219 [M-COOCH₃]⁺, 173 [M-CH₂Ph]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺ |
| 1-Boc-4-Cbz-piperazine-2-carboxylic acid | C₁₈H₂₄N₂O₆ | 364.39 | 364 [M]⁺[1], 308 [M-C₄H₈]⁺, 264 [M-Boc]⁺, 220 [M-Boc-CO₂]⁺, 91 [C₇H₇]⁺ |
Visualizing Molecular Logic: Mass Spectrometry Fragmentation
The fragmentation of a molecule in a mass spectrometer follows logical chemical pathways. The diagram below illustrates the predicted electron ionization (EI) fragmentation pathway for the parent compound, 4-Cbz-piperazine-2-carboxylic acid.
Caption: Predicted EI-MS fragmentation of 4-Cbz-piperazine-2-carboxylic acid.
Experimental Protocols
The following are standard protocols for the spectroscopic analysis of piperazine derivatives.[3] Instrument parameters may require optimization based on the specific compound and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Spectral Width: 0-12 ppm.
-
Pulse Sequence: Standard single 90° pulse.
-
Scans: 16-64 scans to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-200 ppm.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Scans: 1024 or more scans are typically required.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. For ¹H NMR, integrate the peaks to determine proton ratios.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans for a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: For analysis by techniques like Electrospray Ionization (ESI), dissolve the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile; derivatization may be necessary for carboxylic acids to increase volatility.[3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (ESI, EI) and/or a separation technique (LC, GC).
-
ESI-MS Acquisition (for direct infusion):
-
Ionization Mode: Positive or negative, depending on the analyte. Piperazine derivatives are readily analyzed in positive ion mode ([M+H]⁺).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents.[3]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis and comparison of chemical compounds.
Caption: General workflow for spectroscopic comparison of chemical analogues.
References
Stereoselectivity in Action: A Comparative Analysis of Piperazine-2-Carboxylic Acid Enantiomers in α-Glucosidase Inhibition
For Immediate Release
A deep dive into the biological activity of piperazine-2-carboxylic acid derivatives reveals significant stereoselectivity, with S-enantiomers demonstrating substantially higher potency as α-glucosidase inhibitors compared to their R-enantiomer counterparts. This guide presents a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, offering valuable insights for researchers in drug discovery and development.
The chiral nature of drug molecules can have a profound impact on their pharmacological activity. In the realm of piperazine-2-carboxylic acid derivatives, this principle is clearly demonstrated by the differential inhibitory effects of their enantiomers on α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. Recent studies have synthesized and evaluated a series of chiral pyrimidinyl-piperazine carboxamides, revealing a distinct advantage for the S-configuration at the chiral center.
Unveiling the Enantiomeric Difference: Quantitative Analysis
A series of chiral pyrimidinyl-piperazine carboxamide derivatives were synthesized and their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae was evaluated. The results, summarized in the table below, consistently show that the S-enantiomers are significantly more potent inhibitors than the corresponding R-enantiomers, with up to a 5-fold increase in activity observed.[1]
| Compound | Configuration | IC50 (µM)[1] |
| 6c | S | 2.3 ± 0.1 |
| R | 11.2 ± 0.5 | |
| 7c | S | 1.5 ± 0.1 |
| R | 7.8 ± 0.3 | |
| 17c | S | 0.9 ± 0.05 |
| R | 4.5 ± 0.2 | |
| 21c | S | 0.4 ± 0.02 |
| R | 2.1 ± 0.1 | |
| 22c | S | 1.1 ± 0.06 |
| R | 5.3 ± 0.3 | |
| Acarbose (Reference) | - | 817.38 ± 6.3 |
Experimental Protocols
α-Glucosidase Inhibitory Activity Assay[1]
The inhibitory activity of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae was determined spectrophotometrically. The assay was performed as follows:
-
A mixture containing 20 µL of 0.5 U/mL α-glucosidase, 120 µL of 0.1 M phosphate buffer (pH 6.8), and 20 µL of the test compound at various concentrations was pre-incubated at 37 °C for 15 minutes.
-
The reaction was initiated by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
The reaction mixture was incubated at 37 °C for 15 minutes.
-
The reaction was terminated by the addition of 80 µL of 0.2 M sodium carbonate solution.
-
The absorbance of the released p-nitrophenol was measured at 405 nm using a microplate reader.
-
Acarbose was used as a positive control.
-
The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Mechanism of Action and Molecular Interactions
Kinetic studies of the most potent inhibitors revealed a competitive mode of inhibition, suggesting that these compounds bind to the active site of the α-glucosidase enzyme, thereby preventing the substrate from binding.[1] Molecular docking and molecular dynamics simulations further elucidated the stereoselective binding. The S-enantiomers were found to form more stable complexes with the enzyme's active site, primarily through enhanced hydrophobic interactions.[1] This superior binding affinity of the S-enantiomers directly correlates with their higher inhibitory potency.
Caption: Stereoselective binding of enantiomers to the α-glucosidase active site.
This comparative guide underscores the critical importance of stereochemistry in drug design. The pronounced difference in biological activity between the enantiomers of these piperazine-2-carboxylic acid derivatives highlights the potential for developing more potent and selective therapeutic agents by focusing on the synthesis of the more active stereoisomer.
References
comparative study of different synthetic routes to 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry. The routes are compared based on their starting materials, reaction conditions, yields, and scalability. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in laboratory application.
Comparison of Synthetic Routes
The two primary strategies for the synthesis of this compound involve either the direct selective N-protection of a piperazine-2-carboxylic acid derivative or a multi-step approach involving orthogonal protecting groups.
| Parameter | Route 1: Selective N-Benzoxycarbonylation | Route 2: Orthogonal Protection/Deprotection |
| Starting Material | Piperazine-2-carboxylic acid dihydrochloride | (S)-Piperazine-2-carboxylic acid dihydrochloride |
| Key Steps | 1. Esterification2. Selective N-Cbz protection3. Saponification | 1. Di-protection with Boc-anhydride2. Selective Boc deprotection3. N-Cbz protection4. Saponification |
| Overall Yield | Moderate | Good |
| Purity | Good | High |
| Scalability | Potentially scalable | More steps may pose scalability challenges |
| Advantages | Fewer steps, more direct. | High purity of the final product, well-established protecting group chemistry. |
| Disadvantages | Potential for di-substituted byproducts, requiring careful control of reaction conditions. | Longer reaction sequence, use of more reagents. |
Experimental Protocols
Route 1: Selective N-Benzoxycarbonylation of Piperazine-2-carboxylic Acid Methyl Ester
This route involves the initial conversion of piperazine-2-carboxylic acid to its methyl ester, followed by the selective protection of the N4-nitrogen with a benzyloxycarbonyl (Cbz) group, and subsequent hydrolysis of the ester to yield the final product.
Step 1: Synthesis of Piperazine-2-carboxylic acid methyl ester
-
To a suspension of piperazine-2-carboxylic acid dihydrochloride in methanol, thionyl chloride is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified.
Step 2: Synthesis of 4-((Benzyloxy)carbonyl)-2-piperazinecarboxylic acid methyl ester
-
The methyl ester from the previous step is dissolved in a suitable solvent such as dichloromethane.
-
The solution is cooled to 0 °C, and a base (e.g., triethylamine or diisopropylethylamine) is added.
-
Benzyl chloroformate is then added dropwise, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
Step 3: Saponification to this compound
-
The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature.
-
Upon completion, the reaction mixture is acidified, and the product is extracted and purified.
Route 2: Synthesis via Orthogonal Protection and Deprotection
This method utilizes the orthogonal nature of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to achieve high selectivity and purity.
Step 1: Synthesis of (S)-1,4-di-Boc-piperazine-2-carboxylic acid
-
(S)-Piperazine-2-carboxylic acid dihydrochloride is dissolved in a mixture of 1,4-dioxane and water.
-
A base, such as sodium carbonate, is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc)₂O.
-
The reaction is stirred at room temperature overnight.
-
The product is then extracted and purified.
Step 2: Selective Deprotection of the N1-Boc group
-
The di-Boc protected piperazine is dissolved in a suitable solvent, and a reagent for selective Boc removal, such as trifluoroacetic acid (TFA) in dichloromethane, is added at a low temperature.
-
The reaction is carefully monitored to ensure selective removal of the less sterically hindered N1-Boc group.
-
The product, (S)-4-Boc-piperazine-2-carboxylic acid, is isolated after workup.
Step 3: Synthesis of (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid
-
The mono-Boc protected intermediate is reacted with benzyl chloroformate in the presence of a base, similar to the procedure described in Route 1, Step 2.
Step 4: Saponification to (S)-4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
-
The final deprotection of the carboxylic acid ester (if an ester was formed during the previous steps) is carried out using a base like lithium hydroxide.
Visualizing the Synthetic Pathways
To better illustrate the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
A Comparative Guide to 4-Cbz-piperazine-2-carboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of intermediates is a critical decision in pharmaceutical synthesis, profoundly influencing yield, purity, cost, and the overall efficiency of a drug development program. This guide provides a comprehensive validation and comparative analysis of 4-Cbz-piperazine-2-carboxylic acid, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). We will objectively compare its performance against viable alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions.
Introduction to 4-Cbz-piperazine-2-carboxylic Acid
4-Cbz-piperazine-2-carboxylic acid, where "Cbz" represents the carboxybenzyl protecting group, is a heterocyclic intermediate widely employed in medicinal chemistry. Its rigid piperazine core is a common scaffold in a variety of therapeutics, including antiviral and anticancer agents. The Cbz group offers robust protection of one of the piperazine nitrogens, while the carboxylic acid moiety provides a reactive handle for chain extension and amide bond formation. The utility of the Cbz group lies in its stability under a range of reaction conditions and its selective removal via catalytic hydrogenolysis, which is orthogonal to many acid- and base-labile protecting groups.[1][2]
Performance Comparison: 4-Cbz-piperazine-2-carboxylic Acid vs. Alternatives
The primary alternative to Cbz protection in this context is the use of the tert-Butoxycarbonyl (Boc) group. The choice between these two often dictates the synthetic strategy for a target molecule. Below is a comparative analysis based on key performance indicators. A case study focusing on the synthesis of the HIV protease inhibitor Indinavir is used to provide concrete examples.
Quantitative Data Summary
| Parameter | 4-Cbz-piperazine-2-carboxylic Acid | Alternative: 4-Boc-piperazine-2-carboxylic Acid | References |
| Typical Yield in Synthesis | 62-96% | 26-92% | [3] |
| Typical Purity | >98% (after crystallization) | >96% (often requires chromatography) | [2][4] |
| Relative Cost of Protecting Agent | Lower (Benzyl Chloroformate) | Higher (Di-tert-butyl dicarbonate) | [1] |
| Key Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid (TFA, HCl) | [1][5] |
| Safety of Protecting Agent | Benzyl Chloroformate is corrosive, a lachrymator, and poses an inhalation risk.[6][7][8][9][10] | Di-tert-butyl dicarbonate is a flammable solid and an irritant. | [5] |
| Orthogonality | High (orthogonal to acid- and base-labile groups) | High (orthogonal to hydrogenolysis- and base-labile groups) | [1][5] |
Case Study: Synthesis of the Piperazine Core of Indinavir
The synthesis of Indinavir, an HIV protease inhibitor, provides an excellent real-world comparison of different synthetic strategies for a piperazine-containing drug.
-
Route A: Utilizing Cbz Protection: A modified synthesis of the piperazine fragment of Indinavir proceeds from 2-pyrazinecarboxylic acid. After conversion to the t-butylamide, partial hydrogenation and subsequent protection with the Cbz group yield an intermediate that undergoes asymmetric hydrogenation to afford the desired stereoisomer. The Cbz group is then removed via hydrogenolysis over Palladium on carbon (Pd/C). This route has been reported to produce the intermediate in high yield (96%) and excellent enantiomeric excess (>99% ee).[3]
-
Route B: Utilizing Boc Protection: An alternative synthesis also starts from 2-pyrazinecarboxylic acid. Following amidation, hydrogenation, and resolution with a chiral acid, the piperazine is selectively protected at the N4 position with a Boc group. This route results in a lower overall yield (26%).[3]
-
Route C: Direct Asymmetric Hydrogenation: Another approach involves the direct asymmetric hydrogenation of a pyrazinecarboxylic acid derivative using a rhodium catalyst, which can also produce the desired intermediate in high enantiomeric excess.[11]
This case study highlights that while both Cbz and Boc protecting groups can be used to synthesize the Indinavir piperazine core, the Cbz-based route, in this instance, offers a higher yield.
Experimental Protocols
Synthesis of 4-Cbz-piperazine-2-carboxylic Acid
This protocol describes the N-protection of piperazine-2-carboxylic acid using benzyl chloroformate.
Materials:
-
Piperazine-2-carboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography or recrystallization to yield 4-Cbz-piperazine-2-carboxylic acid.
Deprotection of the Cbz Group
This protocol outlines the standard procedure for removing the Cbz protecting group via catalytic hydrogenolysis.
Materials:
-
4-Cbz-piperazine-2-carboxylic acid derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and decision-making processes discussed in this guide.
Caption: Synthetic pathway for 4-Cbz-piperazine-2-carboxylic acid.
Caption: Cbz group deprotection via catalytic hydrogenolysis.
Caption: Decision tree for choosing between Cbz and Boc protecting groups.
Conclusion
4-Cbz-piperazine-2-carboxylic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its advantages include the robustness of the Cbz protecting group, the potential for high-yield and high-purity syntheses, and the cost-effectiveness of the protecting agent. The orthogonality of Cbz deprotection offers significant flexibility in the synthesis of complex molecules with multiple sensitive functional groups.
While alternatives like 4-Boc-piperazine-2-carboxylic acid are also widely used and offer their own set of advantages, particularly when hydrogenolysis is not a viable option, the Cbz-protected intermediate often presents a more economical and efficient choice for large-scale synthesis, as demonstrated in the case of the Indinavir piperazine core. The choice between these intermediates should be made based on a careful evaluation of the specific synthetic route, the nature of other functional groups in the molecule, and the overall cost and safety considerations of the process. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision for their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
A Comparative Cost-Benefit Analysis of Protecting Groups for Piperazine-2-Carboxylic Acid
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision in the multi-step synthesis of complex molecules incorporating the piperazine-2-carboxylic acid scaffold. This guide provides a comprehensive cost-benefit analysis of three commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The analysis focuses on their application to the unique challenges presented by piperazine-2-carboxylic acid, a molecule with two distinct nitrogen atoms requiring protection.
The choice of a protecting group strategy for piperazine-2-carboxylic acid is governed by several factors, including the need for orthogonal protection to selectively functionalize the N1 and N4 positions, the stability of the protecting group to various reaction conditions, the ease and yield of its removal, and the overall cost-effectiveness of the synthetic route. This guide presents a detailed comparison of Boc, Cbz, and Fmoc protecting groups, supported by experimental data and protocols to facilitate informed decision-making in your research and development endeavors.
At a Glance: Key Characteristics of Boc, Cbz, and Fmoc Protecting Groups
| Characteristic | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1] | Hydrogenolysis (e.g., H₂, Pd/C)[1] | Base-labile (e.g., Piperidine)[2] |
| Orthogonality | Orthogonal to Cbz and Fmoc[3] | Orthogonal to Boc and Fmoc[4] | Orthogonal to Boc and Cbz |
| Typical Use Case | Versatile for both solution-phase and solid-phase synthesis.[5] | Primarily solution-phase synthesis; sensitive to catalytic reduction conditions.[4] | Predominantly used in solid-phase peptide synthesis (SPPS).[2] |
| Key Advantages | Good stability to a wide range of reagents; cleavage products are volatile.[1] | Stable to acidic and some basic conditions.[4] | Mild cleavage conditions, allowing for the use of acid-sensitive linkers and side-chain protecting groups.[2] |
| Key Disadvantages | Requires strong acids for cleavage, which may not be suitable for acid-sensitive substrates. | Requires a metal catalyst for cleavage, which can be a source of contamination and is incompatible with sulfur-containing compounds.[6] | The fluorenyl group can lead to aggregation in some cases; the dibenzofulvene byproduct must be scavenged. |
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial consideration, particularly in process development and large-scale manufacturing. The following tables provide a comparative overview of the estimated costs and process parameters associated with the use of Boc, Cbz, and Fmoc protecting groups for piperazine-2-carboxylic acid.
Table 1: Reagent and Solvent Cost Comparison
| Reagent/Solvent | Protecting Group | Typical Use | Estimated Price (USD) |
| Piperazine-2-carboxylic acid | - | Starting Material | ~ |
| Protection Reagents | |||
| Di-tert-butyl dicarbonate (Boc₂O) | Boc | Protection | ~$25/25g |
| Benzyl chloroformate (Cbz-Cl) | Cbz | Protection | ~$71/250g[1] |
| Fmoc-OSu | Fmoc | Protection | ~$50/1g |
| Deprotection Reagents | |||
| Trifluoroacetic acid (TFA) | Boc | Deprotection | ~ |
| Palladium on carbon (10% Pd/C) | Cbz | Deprotection | ~$37.50/1g |
| Piperidine | Fmoc | Deprotection | ~
|
| Common Solvents | |||
| Dichloromethane (DCM) | All | Reaction/Extraction | ~$50/4L |
| Ethyl acetate (EtOAc) | All | Extraction/Chromatography | ~$40/4L |
| N,N-Dimethylformamide (DMF) | Fmoc | Reaction/Washing | ~$60/4L |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Table 2: Process Parameter Comparison for Mono-Protection and Deprotection
| Parameter | Boc | Cbz | Fmoc |
| Protection | |||
| Typical Yield (Mono-protection) | 70-94%[10][11] | Generally good yields, but can be erratic.[6] | High yields, typically >90%.[2] |
| Reaction Time | 2-24 hours | 1-20 hours[12] | 1-16 hours |
| Purification | Chromatography often required to separate mono- and di-protected products. | Chromatography often required. | Chromatography may be necessary. |
| Deprotection | |||
| Typical Yield | >90%[1] | Generally high, but catalyst poisoning can be an issue. | >95% |
| Reaction Time | 0.5-4 hours[1] | 1-40 hours[12] | <30 minutes[2] |
| Work-up | Acid neutralization and extraction.[1] | Filtration to remove catalyst.[12] | Washing to remove piperidine and dibenzofulvene adduct.[2] |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of piperazine-2-carboxylic acid derivatives.
Boc Protection and Deprotection
Mono-Boc Protection of Piperazine-2-carboxylic Acid Ester:
A common strategy involves the esterification of the carboxylic acid followed by mono-protection of the piperazine.
-
Protocol: To a solution of piperazine-2-carboxylic acid methyl ester in a suitable solvent such as dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-Boc protected product. A similar protocol using one equivalent of HCl to block one nitrogen has been reported to give yields of 70-80% for mono-Boc piperazine.[10]
Boc Deprotection:
-
Protocol: Dissolve the N-Boc protected piperazine derivative in dichloromethane (DCM) and cool to 0°C.[1] Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the reaction at room temperature for 1-4 hours.[1] Monitor the reaction by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate. The deprotected piperazine is extracted with an organic solvent, dried, and concentrated.[1]
Cbz Protection and Deprotection
Mono-Cbz Protection of Piperazine-2-carboxylic Acid Ester:
-
Protocol: To a solution of piperazine-2-carboxylic acid ester in a mixture of THF and water (2:1) at 0 °C, add sodium bicarbonate (2 equivalents) followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 equivalents).[12] The reaction is stirred at 0 °C for several hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford the mono-Cbz protected piperazine. Yields for similar reactions are reported to be around 90%.[12]
Cbz Deprotection (Hydrogenolysis):
-
Protocol: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).[1] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 1-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the deprotected piperazine.
Fmoc Protection and Deprotection
Mono-Fmoc Protection of Piperazine-2-carboxylic Acid Ester:
-
Protocol: Dissolve the piperazine-2-carboxylic acid ester in a mixture of dioxane and aqueous sodium bicarbonate solution. Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.05 equivalents) in dioxane dropwise at 0-5 °C with vigorous stirring.[2] Allow the reaction to warm to room temperature and stir overnight. The reaction mixture is then diluted with water, and the pH is adjusted. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography. Typical yields for Fmoc protection are often greater than 90%.[2]
Fmoc Deprotection:
-
Protocol: The Fmoc-protected piperazine derivative is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2] The reaction is typically complete within 30 minutes at room temperature.[2] The progress of the reaction can be monitored by the disappearance of the starting material on TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue can be purified by chromatography or used directly in the next step after appropriate work-up to remove piperidine and the dibenzofulvene adduct.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the protection and deprotection of piperazine-2-carboxylic acid.
Caption: General workflows for the protection and deprotection of piperazine-2-carboxylic acid.
Caption: Orthogonal protection strategy for piperazine-2-carboxylic acid using Boc and Cbz.
Conclusion
The selection of an appropriate protecting group for piperazine-2-carboxylic acid is a multifaceted decision that requires careful consideration of the overall synthetic strategy, cost, and desired final product.
-
Boc protection offers a cost-effective and versatile option for both small- and large-scale synthesis. Its stability to a wide range of reaction conditions is a significant advantage, although the requirement for strong acidic conditions for its removal can be a limitation for sensitive substrates.
-
Cbz protection provides a robust alternative that is stable to both acidic and mildly basic conditions. However, the need for catalytic hydrogenation for its removal can be problematic for molecules containing reducible functional groups, and the cost and handling of the palladium catalyst are additional considerations.
-
Fmoc protection is the method of choice for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. While the reagents can be more expensive, the efficiency and ease of automation in SPPS can offset this cost, particularly for the synthesis of complex peptide libraries.
Ultimately, the optimal protecting group strategy will depend on the specific requirements of the synthetic target and the resources available. By carefully weighing the costs and benefits of each approach, researchers can develop efficient, scalable, and cost-effective syntheses of valuable piperazine-2-carboxylic acid derivatives.
References
- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. store.p212121.com [store.p212121.com]
- 9. thomassci.com [thomassci.com]
- 10. sciforum.net [sciforum.net]
- 11. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 12. Piperazine-2-carboxylic acid dihydrochloride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 64172-98-1) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical intermediate that requires careful handling. While considered relatively safe under normal conditions, it is potentially hazardous, and contact with skin and eyes should be avoided.[1] The compound is classified as harmful and can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 64172-98-1 | [3] |
| Molecular Formula | C13H16N2O4 | [3] |
| Molecular Weight | 264.28 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temperature | 4°C | |
| Hazard Statements | H302, H315, H319, H335 | |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Harmful) |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields are mandatory. A face shield may be necessary when handling large quantities or if there is a risk of splashing.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any damage before use and practice proper glove removal technique.[4][5][7][8] |
| Body Protection | A lab coat is required. For larger scale operations, consider additional protective clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood.[9][10] If dust formation is likely, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[11][12] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of this compound from preparation to post-handling procedures.
Detailed Methodologies
-
Preparation:
-
Before starting any work, review the Safety Data Sheet (SDS) and understand the specific hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood, by ensuring it is clean and uncluttered.
-
-
Handling:
-
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Management Workflow
Caption: A logical diagram outlining the procedural steps for the safe disposal of waste generated from handling this compound.
Disposal Procedures:
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
-
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty containers should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Dry the empty container in a fume hood before disposal.[13]
-
References
- 1. biosynce.com [biosynce.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]
- 12. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]
- 13. earth.utah.edu [earth.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
